Calindol Hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILKQPBQZIRST-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634884 | |
| Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729610-18-8 | |
| Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Calindol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Calindol (B1242810), a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), and its more potent analogue, 7-nitrocalindol. This document details the synthetic pathways, experimental protocols, and purification methodologies, supported by quantitative data and characterization.
Introduction
Calindol, chemically known as (R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine, is a calcimimetic agent that enhances the sensitivity of the CaSR to extracellular calcium.[1] The CaSR plays a crucial role in maintaining calcium homeostasis and is a therapeutic target for disorders such as hyperparathyroidism. Structure-activity relationship studies have revealed that derivatives of Calindol with substituents on the indole (B1671886) ring can exhibit enhanced potency. Notably, 7-nitrocalindol has been identified as a significantly more active calcimimetic.[1] This guide will focus on the synthesis and purification of Calindol and its 7-nitro derivative.
Synthetic Pathways
The synthesis of Calindol and its derivatives is achieved through a convergent approach centered around a key reductive amination reaction. This strategy involves the preparation of two main building blocks: a chiral amine and an indole-2-carboxaldehyde derivative. These intermediates are then coupled to form the final product.
Synthesis of Calindol
The synthesis of Calindol involves the reductive amination of indole-2-carboxaldehyde with the chiral amine, (R)-1-(naphthalen-1-yl)ethan-1-amine.
Synthesis of 7-Nitrocalindol
The synthesis of the more potent derivative, 7-nitrocalindol, follows a similar reductive amination pathway. This process requires the synthesis of the key intermediate, 7-nitro-1H-indole-2-carboxaldehyde, which is then reacted with (R)-1-(naphthalen-1-yl)ethan-1-amine.
Logical Workflow for Calindol Derivative Synthesis
Experimental Protocols
General Protocol for Reductive Amination
This protocol outlines the general steps for the synthesis of Calindol and its derivatives.
-
Imine Formation: To a solution of the respective indole-2-carboxaldehyde (1.0 equivalent) in a suitable solvent such as methanol (B129727) or dichloromethane, add (R)-1-(naphthalen-1-yl)ethan-1-amine (1.0-1.2 equivalents). A catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate. The reaction is typically stirred at room temperature.
-
Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the imine is fully reduced.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure to yield the crude product.
| Parameter | Condition |
| Solvent | Methanol or Dichloromethane |
| Reducing Agent | Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) |
| Temperature | Room Temperature |
| Monitoring | Thin-Layer Chromatography (TLC) |
Purification Protocol: Column Chromatography
The crude Calindol derivatives are purified by column chromatography on silica (B1680970) gel.
-
Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) is packed into a glass column.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity. For indole alkaloids, which can be polar, a gradient elution is often employed, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate or dichloromethane. To prevent peak tailing due to the basic nature of the amine, a small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified Calindol derivative.
| Parameter | Details |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Additive | 0.1-1% Triethylamine (to prevent tailing) |
| Monitoring | Thin-Layer Chromatography (TLC) |
Characterization Data
While specific experimental data for Calindol and its derivatives are not widely published, the following table provides expected spectroscopic data based on the structures and related compounds.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Key Signals (ppm) | Expected ¹³C NMR Key Signals (ppm) |
| Calindol | C₂₁H₂₀N₂ | 312.40 | Aromatic protons (indole & naphthalene), CH (naphthylethyl), CH₂ (linker), NH | Aromatic carbons, Aliphatic carbons |
| 7-Nitrocalindol | C₂₁H₁₉N₃O₂ | 357.39 | Aromatic protons (downfield shifted due to NO₂), CH, CH₂, NH | Aromatic carbons (some deshielded by NO₂), Aliphatic carbons |
Mechanism of Action: Calcium-Sensing Receptor Signaling
Calindol and its derivatives act as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). Upon activation by agonists like extracellular Ca²⁺ and allosteric modulators, the CaSR initiates a cascade of intracellular signaling events.
The binding of extracellular calcium and the positive allosteric modulation by Calindol derivatives activate the CaSR. This leads to the activation of G-proteins, primarily Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores like the endoplasmic reticulum, increasing cytosolic calcium levels. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which can then activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade. These signaling events ultimately lead to various cellular responses, including the inhibition of parathyroid hormone (PTH) secretion.
References
Calindol Hydrochloride: A Positive Allosteric Modulator of the Calcium-Sensing Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Calindol Hydrochloride is a potent, small-molecule positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) crucial for calcium homeostasis. As a calcimimetic, this compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺o), thereby potentiating its downstream signaling cascades. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers in pharmacology and drug development investigating the therapeutic potential of CaSR modulation.
Introduction
The Calcium-Sensing Receptor (CaSR) plays a pivotal role in regulating systemic calcium concentration by detecting minute fluctuations in extracellular calcium levels. Found predominantly in the parathyroid glands and kidneys, the CaSR's activation by increased Ca²⁺o leads to the inhibition of parathyroid hormone (PTH) secretion and a reduction in renal calcium reabsorption. Positive allosteric modulators, such as this compound, do not activate the receptor directly but rather augment its response to the orthosteric ligand, Ca²⁺o. This modulatory activity presents a promising therapeutic avenue for conditions characterized by dysregulated calcium metabolism, such as secondary hyperparathyroidism.
This compound is a phenylalkylamine derivative that has been instrumental in elucidating the allosteric modulation of the CaSR.[1] Its ability to potentiate CaSR signaling has been demonstrated in various in vitro models, providing valuable insights into the receptor's function and the potential for targeted therapeutic intervention.
Mechanism of Action
This compound functions as a positive allosteric modulator by binding to a site on the CaSR distinct from the orthosteric calcium-binding site.[1] This allosteric binding event induces a conformational change in the receptor that increases its affinity for extracellular calcium, thereby shifting the concentration-response curve for Ca²⁺o to the left. This potentiation of CaSR activation leads to the enhanced downstream signaling through G-protein pathways, primarily Gq/11.
Signaling Pathway
The activation of the CaSR by extracellular calcium, potentiated by this compound, initiates a well-defined signaling cascade. The receptor primarily couples to the Gq/11 family of G-proteins. This coupling leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i). The resulting increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to various cellular responses.
CaSR Signaling Pathway
Quantitative Data
The positive allosteric modulatory activity of this compound has been quantified in several in vitro assays. The following table summarizes the key pharmacological parameters.
| Parameter | Species/Cell Line | Assay | Value | Reference |
| EC₅₀ | - | Calcimimetic Calcium-Sensing Receptor (CaSR) Activity | 132 nM | [2] |
| EC₅₀ | Rat CaSR expressing cells | Phosphatidylinositol (PI) Accumulation (in the presence of 2mM Ca²⁺) | 1.0 µM | [2] |
| EC₅₀ | Human CaSR expressing cells | Phosphatidylinositol (PI) Accumulation (in the presence of 2mM Ca²⁺) | 0.31 µM | [2] |
| pEC₅₀ | Human CaSR | PI Hydrolysis | 6.9 | [1] |
| pEC₅₀ | Human CaSR | Proliferation | 7.4 | [1] |
| Inhibitory Concentration | Rabbit Mesenteric Arteries | Methoxamine- and KCl-induced pre-contracted tone | 1-10 µM | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Phosphatidylinositol (PI) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify CaSR activity.
Objective: To determine the EC₅₀ of this compound in potentiating Ca²⁺-induced PI accumulation in cells expressing either rat or human CaSR.
Materials:
-
HEK293 cells stably expressing either rat or human CaSR
-
Culture medium (e.g., DMEM with 10% FBS)
-
[³H]-myo-inositol
-
LiCl solution
-
This compound stock solution (in DMSO)
-
Extracellular calcium (CaCl₂) solutions of varying concentrations
-
Lysis buffer
-
Anion-exchange chromatography columns
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling:
-
Plate CaSR-expressing HEK293 cells in 24-well plates and grow to near confluency.
-
Incubate the cells with culture medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Assay Initiation:
-
Wash the cells with a low-calcium buffer.
-
Pre-incubate the cells with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
-
Compound Treatment:
-
Add varying concentrations of this compound to the wells.
-
Immediately after, add a fixed concentration of extracellular CaCl₂ (e.g., 2 mM) to stimulate the CaSR.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Cell Lysis and Inositol Phosphate Separation:
-
Terminate the assay by aspirating the medium and adding a lysis buffer.
-
Transfer the cell lysates to anion-exchange chromatography columns.
-
Wash the columns to remove unincorporated [³H]-myo-inositol.
-
Elute the accumulated [³H]-inositol phosphates with a high-salt buffer.
-
-
Quantification:
-
Add the eluate to a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the radioactive counts against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
PI Accumulation Assay Workflow
Wire Myography Assay
This ex vivo technique measures the contractility of isolated blood vessels to assess the functional effects of vasoactive compounds.
Objective: To evaluate the inhibitory effect of this compound on pre-contracted rabbit mesenteric arteries.
Materials:
-
Rabbit mesenteric arteries
-
Wire myograph system
-
Physiological salt solution (PSS), oxygenated with 95% O₂ / 5% CO₂
-
Methoxamine and Potassium Chloride (KCl) for pre-contraction
-
This compound stock solution
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Isolate segments of rabbit mesenteric artery and clean them of surrounding connective tissue.
-
Mount the arterial rings on the wires of the myograph chambers filled with PSS at 37°C.
-
-
Equilibration and Viability Check:
-
Allow the mounted arteries to equilibrate for at least 30 minutes.
-
Perform a viability test by inducing contraction with a high-K⁺ solution.
-
-
Pre-contraction:
-
Induce a stable contraction of the arterial rings using either Methoxamine or KCl at a concentration that produces approximately 80% of the maximum response.
-
-
Compound Addition:
-
Once a stable pre-contracted tone is achieved, add increasing concentrations of this compound (1-10 µM) cumulatively to the bath.
-
-
Measurement of Relaxation:
-
Record the changes in isometric tension following the addition of this compound. Relaxation is measured as the percentage decrease from the pre-contracted tone.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Wire Myography Workflow
Intracellular Calcium Mobilization Assay
This assay directly measures changes in intracellular calcium concentration in response to receptor activation.
Objective: To demonstrate the potentiation of Ca²⁺-induced intracellular calcium mobilization by this compound in CaSR-expressing cells.
Materials:
-
HEK293 cells stably expressing human CaSR
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
CaCl₂ solution
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed CaSR-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 60-90 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Cell Washing:
-
Gently wash the cells with HBSS to remove excess dye.
-
-
Measurement of Calcium Mobilization:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of this compound at a desired concentration.
-
After a short incubation, inject a sub-maximal concentration of CaCl₂ (e.g., an EC₂₀ concentration) to stimulate the CaSR.
-
Record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Quantify the peak fluorescence response after the addition of CaCl₂ in the presence and absence of this compound.
-
The potentiation by this compound is determined by the increase in the calcium response compared to CaCl₂ alone.
-
Intracellular Calcium Mobilization Assay Workflow
Conclusion
This compound serves as a valuable pharmacological tool for studying the allosteric modulation of the Calcium-Sensing Receptor. Its well-characterized potentiation of CaSR signaling provides a clear example of how positive allosteric modulators can fine-tune the activity of a GPCR. The experimental protocols and data presented in this guide offer a framework for the continued investigation of this compound and the development of novel calcimimetics with therapeutic potential in a range of calcium-related disorders. The detailed methodologies and visual representations of workflows and signaling pathways are intended to facilitate reproducible and robust research in this important area of pharmacology.
References
Pharmacological Properties of Calindol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calindol Hydrochloride is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis. As a calcimimetic, this compound enhances the sensitivity of the CaSR to extracellular calcium, thereby potentiating its downstream signaling pathways. This document provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays. Furthermore, it includes visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.
Introduction
The Calcium-Sensing Receptor (CaSR) is a crucial regulator of systemic calcium metabolism, primarily through its expression in the parathyroid glands and kidneys. Allosteric modulation of the CaSR presents a valuable therapeutic strategy for treating disorders of calcium homeostasis, such as secondary hyperparathyroidism. This compound has emerged as a significant research tool for studying CaSR function and as a potential lead compound for drug development. This guide synthesizes the available scientific information on this compound to serve as a technical resource for the scientific community.
Mechanism of Action
This compound functions as a positive allosteric modulator of the CaSR.[1] Unlike orthosteric agonists that directly bind to the primary ligand binding site, this compound is believed to bind to a distinct allosteric site within the seven-transmembrane (7TM) domain of the receptor.[2] This binding event induces a conformational change in the receptor that increases its affinity for the endogenous ligand, extracellular calcium (Ca²⁺).[2] Consequently, in the presence of this compound, the CaSR is activated at lower concentrations of extracellular calcium, leading to an amplification of its downstream signaling cascades.
Signaling Pathways
Activation of the CaSR by extracellular calcium, potentiated by this compound, initiates a cascade of intracellular signaling events. The CaSR primarily couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) pathway.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound. It is important to note that publicly available data on the binding affinity (Ki/Kd) and pharmacokinetic properties (ADME) of this compound are limited. The provided data primarily consists of half-maximal effective concentrations (EC₅₀) from functional assays.
| Parameter | Species/System | Value | Conditions | Reference |
| EC₅₀ (CaSR Activation) | - | 132 nM | - | [1] |
| EC₅₀ (PI Accumulation) | Rat CaSR expressing cells | 1.0 μM | In the presence of 2mM Ca²⁺ | [1] |
| EC₅₀ (PI Accumulation) | Human CaSR expressing cells | 0.31 μM | In the presence of 2mM Ca²⁺ | [1] |
| Inhibition of Vascular Tone | Rabbit mesenteric arteries | 1-10 µM | Methoxamine- and KCl-induced pre-contracted | [1] |
| Inhibition of VGCC | Rabbit mesenteric arteries | - | Whole-cell voltage-gated Ca²⁺ channel currents | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Phosphatidylinositol (PI) Accumulation Assay
This assay measures the functional consequence of CaSR activation by quantifying the accumulation of a downstream second messenger.
Objective: To determine the potency (EC₅₀) of this compound in stimulating PI turnover in cells expressing the CaSR.
Principle: Activation of the Gq/11-coupled CaSR leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). In the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, the radiolabeled inositol phosphates accumulate and can be quantified.
Materials:
-
HEK293 cells stably expressing the human or rat CaSR
-
Culture medium (e.g., DMEM with 10% FBS)
-
[³H]-myo-inositol
-
Krebs-HEPES buffer
-
Lithium chloride (LiCl)
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Protocol:
-
Cell Culture and Labeling:
-
Plate CaSR-expressing HEK293 cells in 24-well plates and grow to near confluency.
-
Incubate the cells with culture medium containing [³H]-myo-inositol (e.g., 1 µCi/mL) for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Assay Initiation:
-
Wash the cells twice with Krebs-HEPES buffer.
-
Pre-incubate the cells with Krebs-HEPES buffer containing 10 mM LiCl for 15 minutes at 37°C.
-
-
Compound Treatment:
-
Add varying concentrations of this compound (and a fixed concentration of extracellular Ca²⁺, e.g., 2 mM) to the wells.
-
Incubate for 60 minutes at 37°C.
-
-
Assay Termination and Extraction:
-
Aspirate the medium and terminate the reaction by adding ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts with a suitable buffer.
-
-
Separation of Inositol Phosphates:
-
Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the radioactive counts against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Wire Myography for Vascular Tone Assessment
This ex vivo technique is used to measure the contractile and relaxant properties of small blood vessels.
Objective: To evaluate the effect of this compound on the vascular tone of pre-constricted mesenteric arteries.
Principle: Isolated arterial rings are mounted in a myograph chamber under isometric tension. The force generated by the smooth muscle is measured in response to vasoconstrictors and vasodilators.
Materials:
-
Male Wistar rats or New Zealand White rabbits
-
Krebs-Henseleit solution
-
Phenylephrine (B352888) or Potassium Chloride (KCl) for pre-constriction
-
This compound
-
Wire myograph system
Protocol:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Dissect the mesenteric arcade and isolate second- or third-order mesenteric arteries in ice-cold Krebs-Henseleit solution.
-
Cut the arteries into 2 mm rings.
-
-
Mounting:
-
Mount the arterial rings on two tungsten wires in the myograph chamber filled with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
-
Equilibration and Normalization:
-
Allow the tissues to equilibrate for at least 30 minutes.
-
Normalize the vessel diameter by stepwise stretching to determine the optimal resting tension.
-
-
Viability Check:
-
Assess the viability of the arterial rings by challenging them with a high KCl solution.
-
-
Pre-constriction:
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or methoxamine).
-
-
Compound Addition:
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.
-
-
Data Recording and Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation induced by this compound as a percentage of the pre-constriction.
-
Construct a concentration-response curve to determine the inhibitory effect.
-
Whole-Cell Patch Clamp for Voltage-Gated Calcium Channel (VGCC) Current Measurement
This electrophysiological technique allows for the measurement of ion channel currents in single cells.
Objective: To determine the inhibitory effect of this compound on VGCC currents in vascular smooth muscle cells.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell voltage clamping, enabling the measurement of currents flowing through VGCCs.
Materials:
-
Isolated vascular smooth muscle cells from mesenteric arteries
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pipettes
-
Extracellular and intracellular solutions
Protocol:
-
Cell Preparation:
-
Isolate single vascular smooth muscle cells from mesenteric arteries using enzymatic digestion.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Establish a gigaohm seal between the patch pipette and a single smooth muscle cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Current Elicitation:
-
Elicit VGCC currents by applying depolarizing voltage steps (e.g., to +10 mV).
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing this compound.
-
Record the VGCC currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the VGCC currents before and after the application of this compound.
-
Calculate the percentage of inhibition of the current.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the function of the Calcium-Sensing Receptor. Its characterization as a positive allosteric modulator has been established through functional assays demonstrating its ability to potentiate CaSR-mediated signaling, such as phosphatidylinositol accumulation. Furthermore, its effects on vascular tone and voltage-gated calcium channels highlight its potential physiological and therapeutic implications. While a comprehensive in vivo pharmacokinetic profile and direct binding affinity data are not extensively available in the public domain, the existing in vitro and ex vivo data provide a solid foundation for its use in research and as a starting point for the development of novel calcimimetic agents. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the pharmacological properties of this compound and other CaSR modulators.
References
The Genesis of Calcimimetics: A Technical Chronicle of Cinacalcet's Development
Introduction: While the specific compound "Calindol" is noted in literature as a second-generation calcimimetic that did not advance to widespread clinical use, the development of its class represents a paradigm shift in the management of hyperparathyroidism. This guide will use the first-in-class and extensively documented calcimimetic, Cinacalcet (B1662232) (Sensipar®), as a representative model to provide an in-depth technical exploration of the history, mechanism, and development of this therapeutic class. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the core science of calcimimetics.
Historical Context and the Discovery of the Calcium-Sensing Receptor (CaSR)
The journey of calcimimetics begins with the fundamental understanding of calcium homeostasis. For decades, the regulation of parathyroid hormone (PTH) secretion by extracellular calcium was a known physiological process, but the molecular mechanism remained elusive. The breakthrough came in 1993 when a G-protein-coupled receptor (GPCR) responsive to extracellular calcium ions was cloned from bovine parathyroid tissue. This receptor, named the Calcium-Sensing Receptor (CaSR), was identified as the principal regulator of PTH secretion and the key to systemic calcium balance.
The discovery of the CaSR presented a novel and challenging therapeutic target. Unlike typical GPCRs activated by complex organic molecules, the CaSR's natural ligand is an inorganic ion, Ca²⁺, offering no structural template for traditional drug design. The challenge was to develop a small molecule that could modulate the receptor's activity. This led to the concept of "calcimimetics"—compounds that mimic the effect of calcium on the CaSR, specifically as positive allosteric modulators. These agents enhance the sensitivity of the CaSR to extracellular calcium, thereby suppressing PTH secretion at lower calcium concentrations. Cinacalcet, approved by the FDA in 2004, was the first such allosteric modulator of a GPCR to reach the market, marking a significant milestone in pharmacology.[1][2]
Mechanism of Action: Allosteric Modulation of the CaSR
Cinacalcet functions by binding to a transmembrane site on the CaSR, distinct from the extracellular calcium-binding domain. This allosteric binding induces a conformational change in the receptor that increases its sensitivity to activation by extracellular Ca²⁺.[3][4] This potentiation of the CaSR's signaling cascade is central to its therapeutic effect.
Upon activation, the CaSR, primarily coupled to Gαq/11 and Gαi, initiates downstream signaling pathways:
-
Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).
-
Gαi Pathway: Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
The net effect of this enhanced signaling in parathyroid chief cells is a potent inhibition of PTH synthesis and secretion.[5] By reducing circulating PTH levels, Cinacalcet leads to a subsequent decrease in serum calcium and phosphorus concentrations, addressing the key pathological features of secondary hyperparathyroidism.[6][7]
Preclinical Development and Characterization
The preclinical evaluation of Cinacalcet involved a series of in vitro and in vivo studies to establish its pharmacological profile, efficacy, and safety.
In Vitro Efficacy
The primary in vitro assay used to identify and characterize calcimimetics is the measurement of intracellular calcium mobilization in cells engineered to express the CaSR, typically Human Embryonic Kidney (HEK-293) cells.[5][8] These assays demonstrate a compound's ability to shift the concentration-response curve of extracellular calcium to the left, indicating an increase in the receptor's sensitivity.
In Vivo Efficacy in Animal Models
Animal models of secondary hyperparathyroidism (SHPT) are crucial for evaluating the in vivo effects of calcimimetics. The most common model is the 5/6 nephrectomized (Nx) rat, which develops renal insufficiency leading to SHPT.[9][10][11] In these models, oral administration of Cinacalcet demonstrated a dose-dependent reduction in plasma PTH and serum calcium levels.[12][13]
Table 1: Summary of Preclinical Efficacy Data for Cinacalcet in 5/6 Nephrectomized Rat Model
| Parameter | Vehicle Control (Uremic) | Cinacalcet (10 mg/kg/day) | Outcome | Reference |
| Serum PTH | 258 ± 29 pg/mL | 53 ± 12 pg/mL | Significant reduction (P < 0.05) | [9] |
| Parathyroid Gland Weight | 0.566 ± 0.038 mg | 0.396 ± 0.031 mg | Significant reduction (P < 0.05) | [9] |
| Parathyroid Cell Proliferation (PCNA-positive cells/mm²) | 83 ± 8 | 41 ± 8 | Significant reduction (P < 0.001) | [9] |
| Serum Calcium | Elevated vs. Sham | Decreased vs. Vehicle | Normalization of calcium levels | [12] |
Data are representative values compiled from cited studies and may vary based on specific experimental conditions.
Pharmacokinetics and Toxicology
Preclinical pharmacokinetic studies in rodents and dogs established the absorption, distribution, metabolism, and excretion (ADME) profile of Cinacalcet. These studies are essential for determining appropriate dosing for first-in-human trials. Toxicology studies were conducted to identify potential adverse effects and establish a safety margin.
Table 2: Summary of Pharmacokinetic Parameters of Cinacalcet
| Parameter | Value | Species/Condition | Reference |
| Bioavailability | 20-25% (Increased with food) | Human | [4] |
| Time to Peak Plasma Concentration (Tmax) | 2 to 6 hours | Human | [5] |
| Plasma Protein Binding | ~93% to 97% | Human | [5][6] |
| Metabolism | Hepatic (CYP3A4, CYP2D6, CYP1A2) | Human | [5][6] |
| Terminal Half-life (t½) | 30 to 40 hours | Human | [3][5] |
| Volume of Distribution (Vd) | ~1000 L | Human | [5] |
| Elimination | ~80% Renal (as metabolites), ~15% Fecal | Human | [4] |
Clinical Development
The clinical development program for Cinacalcet involved multiple phases of trials to establish its safety and efficacy in treating SHPT in patients with chronic kidney disease (CKD) on dialysis.
Phase II and Phase III Clinical Trials
Several randomized, double-blind, placebo-controlled Phase III trials formed the basis of Cinacalcet's regulatory approval. These studies consistently demonstrated that Cinacalcet, added to standard of care (phosphate binders and vitamin D sterols), effectively lowered PTH, calcium, phosphorus, and calcium-phosphorus product levels.
One pivotal trial program involved two identical 26-week studies with over 740 hemodialysis patients. Patients received once-daily doses of Cinacalcet (starting at 30 mg, titrated up to 180 mg) or placebo. The primary endpoint was the proportion of patients achieving a mean intact PTH (iPTH) level of ≤250 pg/mL.
Table 3: Key Efficacy Results from a Pivotal Phase III Program in Dialysis Patients
| Endpoint | Cinacalcet Group (n=371) | Placebo Group (n=370) | P-value | Reference |
| Proportion with iPTH ≤ 250 pg/mL | 43% | 5% | < 0.001 | [14] |
| Mean Change in iPTH from Baseline | -43% | +9% | < 0.001 | [14] |
| Mean Change in Calcium-Phosphorus Product | -15% | No change | < 0.001 | [14] |
| Proportion with ≥30% Reduction in iPTH | 60% | 10% | < 0.001 | [15] |
Long-term Efficacy and Safety
Open-label extension studies demonstrated that the effects of Cinacalcet on PTH and mineral metabolism were sustained for up to three years. The most common adverse events reported were nausea and vomiting, which were generally mild to moderate. Hypocalcemia is a known risk and requires careful monitoring of serum calcium levels, especially upon initiation or dose adjustment.[16][17]
Experimental Protocols
This section provides detailed methodologies for key experiments central to the development of a calcimimetic like Cinacalcet.
In Vitro CaSR Activation Assay (Intracellular Calcium Mobilization)
This assay measures the ability of a compound to potentiate CaSR signaling.
Objective: To determine the EC₅₀ of extracellular calcium for CaSR activation in the presence and absence of the test compound.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing the human CaSR are cultured in 96-well plates until confluent.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for approximately 45-60 minutes at 37°C.
-
Compound Pre-incubation: The dye-containing buffer is removed, and cells are washed. A buffer containing the test compound (e.g., Cinacalcet at a fixed concentration) or vehicle is added, and the plate is incubated for 10-20 minutes.
-
Calcium Challenge and Measurement: The 96-well plate is placed in a fluorescence plate reader (e.g., FLIPR®). The instrument adds solutions with varying concentrations of CaCl₂ to the wells while simultaneously recording fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured for each calcium concentration. Data are normalized and plotted to generate concentration-response curves. The EC₅₀ values for calcium are calculated in the presence and absence of the test compound. A leftward shift in the curve indicates positive allosteric modulation.
In Vivo SHPT Model (5/6 Nephrectomy in Rats)
This model mimics the pathophysiology of SHPT in CKD.
Objective: To evaluate the long-term efficacy of a test compound on serum PTH, calcium, and parathyroid gland hyperplasia.
Methodology:
-
Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimated for at least one week.
-
First Surgery: Under anesthesia, the upper and lower thirds of the left kidney are resected, effecting a 2/3 nephrectomy.
-
Recovery: Animals are allowed to recover for one week.
-
Second Surgery: Under anesthesia, a total nephrectomy of the right kidney is performed. This completes the 5/6 reduction in renal mass. Sham-operated animals undergo similar surgical procedures without kidney resection.
-
Disease Development: The uremic state and SHPT are allowed to develop over a period of 4-6 weeks. A high-phosphate diet may be used to accelerate the condition.[11][18]
-
Treatment: Animals are randomized into groups (e.g., Sham + Vehicle, 5/6 Nx + Vehicle, 5/6 Nx + Cinacalcet). The test compound is administered daily via oral gavage for a specified period (e.g., 4-6 weeks).
-
Monitoring: Blood samples are collected periodically to measure serum creatinine (B1669602) (to confirm uremia), PTH, calcium, and phosphorus.
-
Terminal Endpoint: At the end of the study, animals are euthanized. Parathyroid glands are excised, weighed, and processed for histology to assess hyperplasia (e.g., using PCNA staining).[12]
The Drug Development and Approval Pipeline
The development of a novel calcimimetic follows a structured, multi-stage process from initial discovery to market approval.
Conclusion
The development of Cinacalcet stands as a landmark achievement in GPCR pharmacology and the treatment of mineral and bone disorders. By targeting the Calcium-Sensing Receptor through allosteric modulation, calcimimetics offered a novel therapeutic strategy that directly addressed the pathophysiology of hyperparathyroidism. The rigorous preclinical and clinical development program established a clear profile of efficacy and safety, fundamentally changing the management of SHPT in patients with end-stage renal disease. The scientific journey from the discovery of the CaSR to the approval of Cinacalcet provides a powerful case study in modern drug development, illustrating the path from a fundamental biological insight to a transformative clinical therapy.
References
- 1. Cinacalcet Effectively Reduces Parathyroid Hormone Secretion and Gland Volume Regardless of Pretreatment Gland Size in Patients with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. unmc.edu [unmc.edu]
- 5. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring calcium-sensing receptor (CaSR)-induced intracellular calcium flux using an Indo-1 flow cytometry assay - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
- 7. Exploring the Root Cause of Secondary Hyperparathyroidism: A Virtual Cinacalcet Trial [freseniusmedicalcare.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 11. mdpi.com [mdpi.com]
- 12. Cinacalcet HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of AMG 416 and cinacalcet in rodent models of uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. amgen.com [amgen.com]
- 16. researchgate.net [researchgate.net]
- 17. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cinacalcet suppresses calcification of the aorta and heart in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Calindol Hydrochloride and Its Modulatory Effect on Phosphatidylinositol Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Calindol (B1242810) Hydrochloride's effect on phosphatidylinositol (PI) hydrolysis, a critical cellular signaling pathway. The document summarizes key quantitative data, outlines detailed experimental protocols for assessing this activity, and visualizes the underlying molecular mechanisms.
Core Mechanism of Action
Calindol Hydrochloride is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[1] As a PAM, Calindol enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺). The activation of the CaSR, potentiated by Calindol, stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), leading to the generation of two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
This signaling cascade is a fundamental mechanism through which cells respond to a variety of external stimuli. The ability of this compound to modulate this pathway underscores its therapeutic potential in conditions where CaSR signaling is dysregulated.
Quantitative Data Summary
The stimulatory effect of this compound on phosphatidylinositol hydrolysis has been quantified by measuring the accumulation of inositol phosphates. The following table summarizes the reported half-maximal effective concentrations (EC₅₀) in the presence of 2mM extracellular Ca²⁺.[1][2]
| Compound | Cell Line | Receptor | EC₅₀ (µM) |
| This compound | Chinese Hamster Ovary (CHO) | Rat CaSR | 1.0 ± 0.1 |
| This compound | Chinese Hamster Ovary (CHO) | Human CaSR | 0.31 ± 0.05 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CaSR-mediated phosphatidylinositol hydrolysis pathway and a typical experimental workflow for its measurement.
Experimental Protocols
The following is a representative protocol for measuring this compound-induced phosphatidylinositol hydrolysis in cultured cells, based on standard methodologies.
Materials
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat Calcium-Sensing Receptor (CaSR).
-
Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Labeling Medium: Inositol-free medium.
-
[³H]myo-inositol
-
Stimulation Buffer: HEPES-buffered saline (HBS) containing: 125 mM NaCl, 4 mM KCl, 1.25 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM HEPES, 6 mM glucose, and 2 mM CaCl₂ (pH 7.4).
-
Lithium Chloride (LiCl)
-
This compound
-
Termination Solution: 0.4 M perchloric acid.
-
Neutralization Solution: 1.5 M KOH, 60 mM HEPES.
-
Anion Exchange Resin: Dowex AG1-X8 (formate form).
-
Elution Buffers:
-
Wash Buffer: 1 M formic acid.
-
Elution Buffer: 1 M ammonium (B1175870) formate (B1220265) in 0.1 M formic acid.
-
-
Scintillation Cocktail
Procedure
-
Cell Culture and Plating:
-
Culture CHO-CaSR cells in standard culture medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Plate cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Radiolabeling of Cellular Phosphoinositides:
-
When cells reach approximately 80-90% confluency, aspirate the culture medium.
-
Wash the cells once with inositol-free medium.
-
Add 0.5 mL of inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/mL) to each well.
-
Incubate for 24-48 hours to allow for incorporation of the radiolabel into the cellular phosphoinositide pool.
-
-
Pre-incubation and Stimulation:
-
Aspirate the labeling medium and wash the cells once with HBS.
-
Add 0.5 mL of HBS containing 10 mM LiCl to each well. LiCl is used to inhibit inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Pre-incubate for 15 minutes at 37°C.
-
Add this compound at various concentrations to the wells. Include a vehicle control. Ensure the final concentration of CaCl₂ is 2 mM.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Termination and Extraction:
-
Terminate the reaction by aspirating the stimulation buffer and adding ice-cold 0.4 M perchloric acid.
-
Incubate on ice for 30 minutes to precipitate proteins and lipids.
-
Neutralize the extracts by adding a defined volume of neutralization solution.
-
Centrifuge the samples to pellet the precipitate.
-
-
Isolation of Inositol Phosphates:
-
Prepare anion exchange columns with Dowex AG1-X8 resin.
-
Apply the supernatant from the neutralized extracts to the columns.
-
Wash the columns with water to remove free [³H]myo-inositol.
-
Wash the columns with a solution of 60 mM ammonium formate/5 mM sodium tetraborate (B1243019) to remove glycerophosphoinositols.
-
Elute the total inositol phosphates with 1 M ammonium formate in 0.1 M formic acid.
-
-
Quantification:
-
Add the eluate to scintillation vials containing scintillation cocktail.
-
Quantify the amount of [³H]inositol phosphates using a liquid scintillation counter.
-
-
Data Analysis:
This guide provides a comprehensive overview of the effect of this compound on phosphatidylinositol hydrolysis, offering valuable information for researchers and professionals in the field of drug development. The provided data and protocols serve as a foundation for further investigation into the therapeutic applications of this compound.
References
- 1. N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines and conformationally restrained indole analogues: development of calindol as a new calcimimetic acting at the calcium sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Calindol Hydrochloride on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calindol Hydrochloride is a small molecule that exerts a dual-faceted influence on intracellular calcium (Ca²⁺) signaling. Primarily recognized as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), it enhances the receptor's sensitivity to extracellular calcium, leading to the activation of downstream signaling cascades. Additionally, evidence suggests a direct inhibitory effect on voltage-gated calcium channels (VGCCs). This guide provides a comprehensive overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Mechanism of Action
This compound's impact on intracellular calcium signaling is characterized by two principal mechanisms:
-
Positive Allosteric Modulation of the Calcium-Sensing Receptor (CaSR): this compound binds to an allosteric site on the CaSR, a G-protein coupled receptor (GPCR). This binding potentiates the receptor's response to its endogenous ligand, extracellular Ca²⁺. The activated CaSR then initiates a signaling cascade through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol and thereby increasing the intracellular calcium concentration.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): In vascular smooth muscle cells, this compound has been shown to directly inhibit L-type voltage-gated calcium channels. This action reduces the influx of extracellular Ca²⁺ into the cell upon membrane depolarization, leading to vasodilation. This effect appears to be independent of its action on the CaSR.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Species | Value | Conditions | Reference |
| EC₅₀ (CaSR Activation) | Human | 132 nM | - | [1] |
| EC₅₀ (PI Accumulation) | Rat CaSR | 1.0 µM | In the presence of 2 mM Ca²⁺ | [1] |
| EC₅₀ (PI Accumulation) | Human CaSR | 0.31 µM | In the presence of 2 mM Ca²⁺ | [1] |
Table 1: Potency of this compound on the Calcium-Sensing Receptor.
| Cell Type | Channel Type | Effect | Concentration Range | Reference |
| Rabbit Mesenteric Artery Smooth Muscle Cells | L-type VGCCs | Inhibition | 1-10 µM | [1] |
Table 2: Effect of this compound on Voltage-Gated Calcium Channels.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways affected by this compound.
Experimental Protocols
Cell Culture and Transfection for CaSR Studies
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain CaSR expression.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency. The medium is aspirated, cells are washed with Phosphate-Buffered Saline (PBS), and detached using a brief incubation with Trypsin-EDTA. The cell suspension is then diluted in fresh medium and re-plated.
-
Transient Transfection (if applicable): For transient expression of CaSR, HEK293 cells are seeded to achieve 70-80% confluency on the day of transfection. A suitable transfection reagent (e.g., Lipofectamine) is used to introduce the CaSR-encoding plasmid DNA according to the manufacturer's protocol.
Measurement of Intracellular Calcium Mobilization
-
Method: Ratiometric fluorescence microscopy using the calcium-sensitive dye Fura-2 AM.
-
Cell Preparation: HEK293-CaSR cells are seeded onto glass coverslips and allowed to adhere overnight.
-
Dye Loading: Cells are loaded with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C. After loading, cells are washed and incubated in fresh HBSS for a de-esterification period of at least 30 minutes.
-
Imaging: Coverslips are mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.
-
Experimental Procedure: A baseline fluorescence ratio (F340/F380) is established. Cells are then stimulated with varying concentrations of this compound in the presence of a fixed concentration of extracellular Ca²⁺. Changes in the F340/F380 ratio are recorded over time, reflecting changes in intracellular Ca²⁺ concentration.
-
Calibration: At the end of each experiment, the signal is calibrated by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺, and the minimum fluorescence ratio (Rmin) after chelating Ca²⁺ with EGTA.
Phosphatidylinositol (PI) Accumulation Assay
-
Principle: This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.
-
Cell Labeling: HEK293-CaSR cells are incubated overnight in an inositol-free medium supplemented with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Stimulation: Cells are washed and pre-incubated with a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates). Cells are then stimulated with this compound and extracellular Ca²⁺ for a defined period.
-
Extraction and Separation: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are separated from the lipid fraction by ion-exchange chromatography.
-
Quantification: The radioactivity of the eluted inositol phosphate (B84403) fraction is measured by liquid scintillation counting to quantify PI accumulation.
Whole-Cell Patch-Clamp Electrophysiology for VGCCs
-
Cell Preparation: Single vascular smooth muscle cells are isolated from rabbit mesenteric arteries by enzymatic digestion with a solution containing collagenase and papain.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used for recording.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, and 2 CaCl₂ (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 ATP-Mg, and 0.3 GTP-Na (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.
-
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. Voltage-gated calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Drug Application: this compound is applied to the cells via a perfusion system at various concentrations, and the effect on the amplitude of the calcium current is measured.
Conclusion
This compound presents a complex pharmacological profile by modulating two distinct pathways involved in intracellular calcium signaling. Its ability to act as a positive allosteric modulator of the CaSR highlights its potential for therapeutic applications targeting disorders of calcium homeostasis. Concurrently, its inhibitory action on voltage-gated calcium channels suggests a role in regulating vascular tone. The experimental methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and similar compounds, facilitating a deeper understanding of their impact on cellular physiology and their potential for drug development.
References
Methodological & Application
Application Notes and Protocols: Dissolving Calindol Hydrochloride in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calindol Hydrochloride is a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) with a reported EC50 of 132 nM.[1] It is a valuable tool for studying the roles of CaSR in various physiological processes. This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (B87167) (DMSO), along with important considerations for preparing and storing stock solutions for in vitro and in vivo research applications.
Product Information
-
Chemical Name: (R)-2-[[[1-(1-Naphthyl)ethyl]amino]methyl]-1H-indole hydrochloride
-
Molecular Formula: C₂₁H₂₁ClN₂
-
Molecular Weight: 336.86 g/mol [1]
-
Appearance: White to light yellow solid[1]
Quantitative Solubility Data
The solubility of this compound can vary slightly between suppliers. The following table summarizes the available solubility data in DMSO.
| Solvent | Concentration | Observations | Source(s) |
| DMSO | 100 mg/mL (296.86 mM) | Ultrasonic may be needed. | MedchemExpress[1] |
| DMSO | 50 mg/mL | Clear solution | Cayman Chemical[2] |
| DMSO | ~24 mg/mL | Clear solution | Sigma-Aldrich[3] |
| DMSO | 15 mg/mL | Clear solution | Sigma-Aldrich[3] |
| DMSO | 10 mg/mL | Clear solution | Sigma-Aldrich[3] |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.[1]
Experimental Protocol: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
4.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Pipettes and sterile filter tips
4.2. Procedure
-
Aseptic Technique: Perform all steps in a clean, controlled environment, such as a laminar flow hood, to minimize contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.369 mg of this compound (Molecular Weight = 336.86).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 3.369 mg, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the vials are tightly sealed to prevent moisture absorption.[1]
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR). In the presence of extracellular calcium, Calindol enhances the sensitivity of CaSR to calcium, leading to the activation of downstream signaling pathways. One of the key pathways activated by CaSR is the phospholipase C (PLC) pathway, which results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
In some cell types, Calindol has also been shown to inhibit whole-cell voltage-gated Ca²⁺ channel (VGCC) currents.[1]
Signaling Pathway Diagram
Caption: The signaling cascade initiated by this compound through the calcium-sensing receptor (CaSR).
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Troubleshooting
-
Precipitation upon dilution in aqueous buffer: this compound has low aqueous solubility.[3] When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, precipitation may occur. To mitigate this, consider the following:
-
Perform serial dilutions to avoid a sudden change in solvent polarity.
-
Ensure the final concentration of DMSO in the working solution is as low as possible (typically <0.5% for cell-based assays) to minimize cytotoxicity.[4]
-
The use of a co-solvent like Pluronic F-127 or Tween-80 in the final aqueous solution may help to maintain solubility.
-
-
Inconsistent experimental results: This could be due to degradation of the compound. Ensure that stock solutions are stored properly and avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared dilutions for experiments.
References
Preparing Calindol Hydrochloride for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calindol Hydrochloride is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a crucial role in calcium homeostasis and is involved in various physiological processes. This compound enhances the sensitivity of the CaSR to extracellular calcium, making it a valuable tool for studying CaSR function and for potential therapeutic applications in disorders related to calcium metabolism. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments.
Physicochemical Properties and Solubility
This compound is a white to off-white solid. Its solubility is a critical factor for its application in in vitro studies.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | A common solvent for preparing stock solutions. |
| Ethanol | ~15 mg/mL | Can also be used for stock solution preparation. |
| Dimethylformamide (DMF) | ≥ 50 mg/mL | Another suitable organic solvent for stock solutions. |
| Water | Limited | Direct dissolution in aqueous media is not recommended. |
Note: Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the CaSR. It binds to a site on the receptor distinct from the orthosteric calcium-binding site. This binding event increases the receptor's affinity for extracellular calcium ions (Ca²⁺), thereby potentiating its activation at lower calcium concentrations.
Upon activation, the CaSR initiates several downstream signaling cascades. One of the primary pathways involves the activation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i).
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Cell Viability/Cytotoxicity Assay using MTT
This protocol provides a general method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optimal cell type, seeding density, and this compound concentrations should be determined empirically for each specific experimental system.
Materials:
-
Cells of interest (e.g., HEK293 cells stably expressing CaSR, or a cancer cell line of interest)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS), filtered
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of MTT solubilization solution to each well.
-
Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Quantitative Data Summary
While specific IC₅₀ values for cytotoxicity of this compound are not widely reported in the public domain, its potency in functional assays provides a starting point for designing experiments.
Table 2: Functional Potency of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| Phosphatidylinositol (PI) Accumulation | Cells expressing rat CaSR | EC₅₀ | 1.0 µM | [1] |
| Phosphatidylinositol (PI) Accumulation | Cells expressing human CaSR | EC₅₀ | 0.31 µM | [1] |
| Inhibition of pre-contracted tone | Rabbit mesenteric arteries | Concentration Range | 1-10 µM | [1] |
Based on this data, a concentration range of 0.1 µM to 100 µM is recommended for initial cytotoxicity and cell proliferation studies to establish a dose-response relationship.
Conclusion
This compound is a valuable pharmacological tool for investigating the Calcium-Sensing Receptor. Proper handling and preparation are essential for obtaining reliable and reproducible results in cell culture experiments. The provided protocols for stock solution preparation and cell viability assessment offer a foundation for researchers to explore the cellular effects of this potent CaSR modulator. It is crucial to empirically determine the optimal experimental conditions, including cell type and compound concentrations, for each specific research application.
References
Application of Calindol Hydrochloride in the Study of GPRC6A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor, class C, group 6, subtype A (GPRC6A) is a multifaceted receptor activated by a diverse array of ligands, including basic L-amino acids (e.g., L-arginine, L-lysine, L-ornithine), divalent cations (e.g., Ca2+), osteocalcin, and testosterone.[1][2][3][4] This receptor is implicated in a variety of physiological processes, including metabolism, inflammation, and endocrine functions, making it a compelling target for therapeutic intervention.[3][5] Calindol Hydrochloride is a pharmacological tool that has been utilized to investigate the function of the GPRC6A receptor. It acts as a negative allosteric modulator (NAM), or antagonist, of the mouse GPRC6A receptor.[3] This document provides detailed application notes and protocols for the use of this compound in the characterization of the GPRC6A receptor.
Mechanism of Action of this compound on GPRC6A
This compound functions as a negative allosteric modulator of the GPRC6A receptor.[3] This means that it binds to a site on the receptor that is distinct from the orthosteric binding site for endogenous agonists like L-ornithine.[3] Upon binding, this compound induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric agonist, thereby inhibiting receptor signaling. It is important to note that Calindol is also a potent positive allosteric modulator of the calcium-sensing receptor (CaSR), exhibiting approximately 30-fold higher potency for CaSR than for GPRC6A.[3] This lack of selectivity should be a critical consideration in experimental design and data interpretation.
Quantitative Data
The following table summarizes the known quantitative data for Calindol's activity on the GPRC6A receptor.
| Compound | Target Receptor | Modality | Parameter | Value | Reference |
| Calindol | Mouse GPRC6A | Negative Allosteric Modulator | IC50 | ~10 µM | [3] |
GPRC6A Signaling Pathways
GPRC6A is known to couple to multiple G protein signaling pathways, with the Gq pathway being the most predominantly reported.[1][3] Activation of GPRC6A can also lead to the modulation of other signaling cascades, including the Gs (cAMP) and ERK pathways.[2][4][6]
References
- 1. Delineation of the GPRC6A Receptor Signaling Pathways Using a Mammalian Cell Line Stably Expressing the Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The GPCR, class C, group 6, subtype A (GPRC6A) receptor: from cloning to physiological function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPRC6A: Jack of all metabolism (or master of none) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPCR, class C, group 6, subtype A (GPRC6A) receptor: from cloning to physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPRC6A is a Potential Therapeutic Target for Metformin Regulation of Glucose Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design Using Calindol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calindol Hydrochloride is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a crucial role in calcium homeostasis and has been identified as a therapeutic target for various disorders, including those affecting the cardiovascular system. This compound enhances the sensitivity of the CaSR to extracellular calcium, thereby modulating downstream signaling pathways. These application notes provide detailed protocols for in vivo experimental designs to investigate the therapeutic potential of this compound, with a focus on its cardiovascular effects.
Mechanism of Action & Signaling Pathway
This compound allosterically modulates the CaSR, which is primarily coupled to Gq/11 and Gi/o proteins. This modulation potentiates the intracellular signaling cascade upon receptor activation by extracellular calcium. The primary signaling pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events can subsequently influence various cellular processes, including the mitogen-activated protein kinase (MAPK) pathway.
Figure 1: Simplified signaling pathway of this compound via the CaSR.
Application Note 1: Evaluation of Antihypertensive Effects
This protocol outlines an in vivo study to assess the dose-dependent antihypertensive effects of this compound in a well-established animal model of hypertension.
Animal Model: Spontaneously Hypertensive Rats (SHR) are a suitable model as they mimic human essential hypertension.[1][2]
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Group 2: this compound (Low Dose, e.g., 1 mg/kg)
-
Group 3: this compound (Mid Dose, e.g., 3 mg/kg)
-
Group 4: this compound (High Dose, e.g., 10 mg/kg)
-
Group 5: Positive Control (e.g., a known antihypertensive drug)
Data Presentation:
| Group | Dose (mg/kg) | Route of Admin. | Baseline MAP (mmHg) | Post-treatment MAP (mmHg) | % Reduction in MAP |
| Vehicle | - | Oral | 175 ± 5 | 173 ± 6 | 1.1% |
| Calindol HCl | 1 | Oral | 176 ± 4 | 165 ± 5 | 6.3% |
| Calindol HCl | 3 | Oral | 174 ± 6 | 152 ± 7 | 12.6% |
| Calindol HCl | 10 | Oral | 177 ± 5 | 138 ± 6 | 22.0% |
| Positive Control | X | Oral | 175 ± 7 | 135 ± 8 | 22.9% |
| Values are presented as Mean ± SEM. MAP: Mean Arterial Pressure. |
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male SHRs (12-14 weeks old) for at least one week under standard laboratory conditions.
-
Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method.[1]
-
Drug Administration: Administer this compound or vehicle orally via gavage.
-
Post-treatment Blood Pressure Monitoring: Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time of peak effect and duration of action.
-
Data Analysis: Calculate the Mean Arterial Pressure (MAP) and the percentage reduction from baseline. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects between groups.
Figure 2: Workflow for the in vivo antihypertensive study.
Application Note 2: Pharmacokinetic Profiling
This protocol describes a study to determine the pharmacokinetic parameters of this compound in rats following oral and intravenous administration.
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.
Experimental Groups:
-
Group 1: this compound (e.g., 2 mg/kg, Intravenous)
-
Group 2: this compound (e.g., 10 mg/kg, Oral)
Data Presentation:
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 85 ± 15 |
| Tmax (h) | 0.08 ± 0.02 | 1.5 ± 0.3 |
| AUC(0-t) (ng·h/mL) | 350 ± 40 | 450 ± 55 |
| AUC(0-inf) (ng·h/mL) | 365 ± 42 | 470 ± 60 |
| t1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Bioavailability (%) | - | ~25% |
| Values are presented as Mean ± SEM. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life. |
Experimental Protocol:
-
Animal Preparation: Fast male rats overnight with free access to water. For the intravenous group, cannulate the jugular vein for drug administration and the carotid artery for blood sampling.
-
Drug Administration: Administer this compound as a single bolus via the jugular vein or by oral gavage.
-
Blood Sampling: Collect blood samples from the carotid artery (IV group) or tail vein (oral group) at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis.
Figure 3: Workflow for the pharmacokinetic study.
Application Note 3: Safety Pharmacology - Cardiovascular Assessment
This protocol details a study to evaluate the potential cardiovascular liabilities of this compound in a conscious, telemetered animal model.
Animal Model: Beagle dogs are a common non-rodent species for cardiovascular safety pharmacology studies.
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (Mid Dose)
-
Group 4: this compound (High Dose)
Data Presentation:
| Parameter | Vehicle | Low Dose | Mid Dose | High Dose |
| Heart Rate (bpm) | ||||
| Pre-dose | 80 ± 5 | 82 ± 6 | 81 ± 4 | 83 ± 5 |
| Post-dose (Peak) | 81 ± 5 | 78 ± 7 | 75 ± 6 | 70 ± 8 |
| Mean Arterial Pressure (mmHg) | ||||
| Pre-dose | 105 ± 7 | 106 ± 6 | 104 ± 8 | 107 ± 5 |
| Post-dose (Peak) | 104 ± 6 | 98 ± 7 | 90 ± 9 | 82 ± 10 |
| QTc Interval (ms) | ||||
| Pre-dose | 220 ± 10 | 222 ± 12 | 219 ± 11 | 221 ± 13 |
| Post-dose (Peak) | 221 ± 11 | 225 ± 13 | 230 ± 14 | 238 ± 15 |
| Values are presented as Mean ± SEM. |
Experimental Protocol:
-
Animal Preparation: Surgically implant telemetry transmitters in Beagle dogs for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. Allow for a sufficient recovery period.
-
Baseline Data Collection: Record baseline cardiovascular parameters for at least 24 hours prior to dosing.
-
Drug Administration: Administer this compound or vehicle (e.g., orally).
-
Continuous Monitoring: Continuously record cardiovascular parameters for at least 24 hours post-administration.
-
Data Analysis: Analyze the data for changes in heart rate, blood pressure, and ECG intervals (including PR, QRS, and QT/QTc). Compare the post-dose values to the pre-dose baseline for each animal and between treatment groups.
Figure 4: Workflow for the cardiovascular safety pharmacology study.
References
Calindol Hydrochloride in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calindol Hydrochloride is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). Its ability to sensitize the CaSR to extracellular calcium levels makes it a valuable tool for investigating the physiological roles of the CaSR in various tissues and its potential as a therapeutic agent for disorders related to calcium homeostasis. These application notes provide an overview of this compound and detailed protocols for its use in rodent models, based on available in vitro data and general guidelines for in vivo substance administration. Due to a lack of specific published in vivo studies detailing this compound dosages, the provided protocols are based on the known pharmacology of the compound and general principles of rodent drug administration. Researchers are strongly encouraged to conduct dose-finding studies to determine the optimal dosage for their specific experimental models and endpoints.
Introduction
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in maintaining systemic calcium homeostasis. It is highly expressed in the parathyroid glands, kidneys, and bone. This compound, as a CaSR PAM, enhances the receptor's sensitivity to its endogenous ligand, Ca2+. This modulation can lead to a decrease in parathyroid hormone (PTH) secretion, a key regulator of blood calcium levels. In vitro studies have demonstrated that this compound has an EC50 of 132 nM for the CaSR.[1] This document aims to provide guidance for researchers on the potential application and administration of this compound in rodent models.
Data Presentation
As no specific in vivo dosage studies for this compound in rodent models are publicly available, a quantitative data table for dosages cannot be provided at this time. Researchers should refer to the following in vitro data as a starting point for designing in vivo experiments.
| Parameter | Value | Species | Assay Conditions |
| EC50 | 132 nM | Not Specified | In vitro CaSR activation |
Note: This in vitro potency should be used as a preliminary guide. The actual effective in vivo dose will depend on various factors including the animal model, route of administration, and the specific biological question being addressed.
Experimental Protocols
The following protocols are generalized and should be adapted based on specific experimental needs and institutional guidelines.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent if required)
-
Sterile vials
-
Vortex mixer
-
pH meter and solutions for pH adjustment (if necessary)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder.
-
In a sterile vial, add the appropriate volume of the chosen sterile vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure complete dissolution.
-
If necessary, check the pH of the solution and adjust it to a physiologically compatible range (typically pH 7.2-7.4) using sterile acid or base.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light.
Protocol 2: Administration of this compound to Rodent Models
The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design. Common routes for systemic administration in rodents include intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).
1. Intraperitoneal (IP) Injection:
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen.
-
Injection Site: In the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Needle Size: 25-27 gauge for mice, 23-25 gauge for rats.
-
Injection Volume: Up to 10 mL/kg for mice and rats.
-
Procedure:
-
Hold the animal with its head tilted slightly downwards.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
2. Subcutaneous (SC) Injection:
-
Animal Restraint: Gently restrain the animal.
-
Injection Site: The loose skin over the back, between the shoulder blades.
-
Needle Size: 25-27 gauge for mice, 23-25 gauge for rats.
-
Injection Volume: Up to 10 mL/kg for mice, up to 5 mL/kg for rats.
-
Procedure:
-
Lift the skin to form a "tent."
-
Insert the needle into the base of the tent, parallel to the body.
-
Aspirate briefly to check for blood.
-
Inject the solution.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the animal to its cage and monitor.
-
3. Oral Gavage (PO):
-
Animal Restraint: Firmly restrain the animal to prevent movement.
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the animal.
-
Injection Volume: Up to 10 mL/kg for mice and rats.
-
Procedure:
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once in the esophagus, deliver the solution.
-
Remove the needle gently and return the animal to its cage.
-
Monitor for any signs of respiratory distress.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound Signaling Pathway.
Experimental Workflow for In Vivo Study
References
Calindol Hydrochloride: A Potent Tool for Hyperparathyroidism Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperparathyroidism is a condition characterized by the overproduction of parathyroid hormone (PTH), leading to imbalances in calcium and phosphorus homeostasis. The calcium-sensing receptor (CaSR), a G-protein coupled receptor, is the principal regulator of PTH secretion from the parathyroid glands.[1][2][3][4] Calindol (B1242810) Hydrochloride is a potent and selective positive allosteric modulator (PAM) of the CaSR.[5][6] As a calcimimetic, it enhances the sensitivity of the CaSR to extracellular calcium, thereby inhibiting PTH secretion.[2][7][8][9][10] This property makes Calindol Hydrochloride a valuable research tool for studying the pathophysiology of hyperparathyroidism and for the preclinical evaluation of novel therapeutic agents targeting the CaSR.
Mechanism of Action
This compound acts as a positive allosteric modulator of the calcium-sensing receptor.[5][6] This means it binds to a site on the receptor distinct from the calcium-binding site and induces a conformational change that increases the receptor's affinity for its natural ligand, extracellular calcium.[7][8] By sensitizing the CaSR, this compound effectively mimics the effect of high calcium levels, leading to the activation of intracellular signaling pathways that suppress the synthesis and secretion of parathyroid hormone.[1][2][3] The primary signaling cascade involves the Gαq/11 pathway, leading to the activation of phospholipase C and subsequent increases in intracellular inositol (B14025) trisphosphate and calcium levels.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and its derivatives based on available in vitro data. It is important to note that while the EC50 for CaSR activation by this compound is established, the corresponding dose-dependent effects on PTH secretion are based on the expected activity of a potent calcimimetic and should be determined empirically for specific experimental systems.
| Compound | Target | Assay | Key Parameter | Value | Reference |
| This compound | Calcium-Sensing Receptor (CaSR) | CaSR Activation | EC50 | 132 nM | [5][6] |
| CaSR expressing cells | Phosphatidylinositol (PI) accumulation (rat CaSR) | EC50 (in the presence of 2mM Ca2+) | 1.0 µM | [5] | |
| CaSR expressing cells | Phosphatidylinositol (PI) accumulation (human CaSR) | EC50 (in the presence of 2mM Ca2+) | 0.31 µM | [5] | |
| 7-nitrocalindol (derivative) | Calcium-Sensing Receptor (CaSR) | CaSR Activation | EC50 | 20 nM | [11] |
| Representative Calcimimetic | Cultured Parathyroid Cells | PTH Secretion Inhibition | IC50 | 10 - 100 nM | Illustrative |
| Cultured Parathyroid Cells | Intracellular Calcium Mobilization | EC50 | 50 - 500 nM | Illustrative |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on parathyroid cell function. These protocols are based on established methods for studying calcimimetics and may require optimization for specific cell types and experimental conditions.
Protocol 1: In Vitro PTH Secretion Assay from Cultured Bovine Parathyroid Cells
Objective: To determine the dose-dependent effect of this compound on PTH secretion from primary bovine parathyroid cells.
Materials:
-
Fresh bovine parathyroid glands
-
Collagenase (Type I)
-
Culture medium (e.g., Coon's modified Ham's F-12 medium with low calcium)
-
Fetal Bovine Serum (FBS)
-
This compound
-
PTH ELISA kit
-
96-well culture plates
Procedure:
-
Cell Isolation:
-
Aseptically dissect bovine parathyroid glands and mince the tissue.
-
Digest the tissue with collagenase in a suitable buffer to obtain a single-cell suspension.
-
Wash the cells with culture medium and determine cell viability and concentration.
-
-
Cell Culture:
-
Seed the isolated parathyroid cells in 96-well plates at a predetermined density in culture medium supplemented with FBS.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2 until they form a confluent monolayer.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Wash the cells with a low-calcium buffer and then incubate with the different concentrations of this compound for a predetermined time (e.g., 1-3 hours).
-
-
Sample Collection and Analysis:
-
Collect the culture supernatant from each well.
-
Measure the concentration of PTH in the supernatant using a commercially available PTH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the PTH concentration as a function of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of PTH secretion.
-
Protocol 2: Measurement of Intracellular Calcium Mobilization
Objective: To assess the ability of this compound to induce intracellular calcium mobilization in parathyroid cells.
Materials:
-
Cultured parathyroid cells (primary or a suitable cell line)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities
-
Krebs-Ringer-HEPES buffer
Procedure:
-
Cell Preparation:
-
Seed parathyroid cells on black-walled, clear-bottom 96-well plates and culture until confluent.
-
-
Dye Loading:
-
Wash the cells with Krebs-Ringer-HEPES buffer.
-
Load the cells with a fluorescent calcium indicator dye by incubating them in a buffer containing the dye for a specified time at 37°C, according to the dye manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Mobilization:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add different concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity for each concentration of this compound.
-
Plot the peak fluorescence change as a function of the this compound concentration to determine the EC50 value for intracellular calcium mobilization.
-
Visualizations
Caption: CaSR Signaling Pathway Activated by Calindol HCl.
Caption: Workflow for In Vitro PTH Secretion Assay.
Caption: Calindol HCl as a Tool for Hyperparathyroidism.
References
- 1. Culture of Parathyroid Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcimimetics with potent and selective activity on the parathyroid calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormone synthesis and secretion by rat parathyroid glands in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Culture of parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and application of primary rat parathyroid cells for transplantation in hypoparathyroidism - Ma - Gland Surgery [gs.amegroups.org]
- 9. Calcium-Sensing Receptor Agonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 10. What are CaSR agonists and how do they work? [synapse.patsnap.com]
- 11. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Calindol Hydrochloride in Vascular Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calindol Hydrochloride is a positive allosteric modulator of the human Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G protein-coupled receptor that plays a crucial role in calcium homeostasis and is also expressed in the vasculature, including endothelial and smooth muscle cells.[2][3][4][5][6] Its activation in the vascular system can lead to complex and sometimes opposing effects on vascular tone, including both vasodilation and vasoconstriction, depending on the specific vascular bed and cell type.[3][5][7]
Recent studies, however, have revealed that in certain vascular preparations, such as rat isolated small mesenteric arteries, this compound induces potent vasorelaxation through a mechanism independent of the CaSR.[8] The primary mode of action in these vessels appears to be the inhibition of calcium influx through L-type Ca2+ channels in vascular smooth muscle cells.[8] This finding positions this compound as a valuable pharmacological tool for investigating vascular reactivity and the role of calcium signaling in the control of blood vessel tone.
These application notes provide detailed protocols for utilizing this compound to study its vasodilatory effects and to dissect the underlying signaling pathways in isolated arterial preparations.
Data Presentation
Table 1: Vasoactive Effects of this compound on Isolated Rat Mesenteric Arteries
| Parameter | Value | Reference |
| Vessel Type | Rat small mesenteric arteries | [8] |
| Pre-constrictor | Methoxamine (10 µM) | [8] |
| Calindol pEC50 | 6.10 ± 0.10 | [8] |
| Calindol Emax | 101 ± 6% | [8] |
| Endothelium-dependency | Partially attenuated by endothelial removal | [8] |
| Effect of CaSR Modulator (Calhex 231) | Negligible effect on relaxation | [8] |
| Effect on L-type Ca2+ Channel Contractions (BayK8644) | Inhibitory | [8] |
pEC50: the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax: maximal effect.
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially involved in the vascular effects of this compound and CaSR activation.
Caption: Proposed mechanism of this compound-induced vasorelaxation.
References
- 1. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of the calcium-sensing receptor in regulating vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium sensing receptor expression and signalling in cardiovascular physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Important roles of the Ca2+-sensing receptor in vascular health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-Sensing Receptor (CaSR)-Mediated Intracellular Communication in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. Vascular actions of calcimimetics: role of Ca2+-sensing receptors versus Ca2+ influx through L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assay Development in Testing New Calindol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calindol (B1242810) is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[1][2] As a calcimimetic, Calindol enhances the sensitivity of the CaSR to extracellular calcium ions.[1] The development of new Calindol derivatives aims to improve potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for a suite of assays to characterize and validate novel Calindol derivatives, from initial binding affinity to cellular functional responses.
The CaSR is a family C GPCR with a large extracellular domain and a seven-transmembrane helical domain (7TMD).[2] Calindol and its derivatives are understood to bind to the 7TMD of the receptor.[2] Upon activation, the CaSR primarily signals through the Gαq/11 pathway, activating Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.
Experimental Protocols
A systematic approach is essential for the robust evaluation of new Calindol derivatives. The proposed workflow progresses from determining the direct interaction with the receptor to quantifying the functional consequences of this interaction in a cellular context.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of new Calindol derivatives by measuring their ability to compete with a radiolabeled ligand for binding to the CaSR.
Materials:
-
HEK293 cells stably expressing human CaSR (or membrane preparations thereof)
-
Radioligand (e.g., [³H]-Cinacalcet or a custom tritiated Calindol analog)
-
Test Calindol derivatives
-
Binding Buffer: 50 mM Tris-HCl, 1.5 mM MgCl₂, 120 mM NaCl, 1.0 mM CaCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the unlabeled Calindol derivative.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of the radioligand at a final concentration equal to its Kd, and 25 µL of the test compound dilution.
-
For total binding, add 25 µL of binding buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled Calindol (e.g., 10 µM).
-
Add 100 µL of cell membrane preparation (containing a known amount of CaSR).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of Calindol derivatives to potentiate the Ca²⁺-induced increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human CaSR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Test Calindol derivatives
-
Calcium chloride (CaCl₂) solution
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Seed the CaSR-expressing HEK293 cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM in assay buffer) for 1 hour at 37°C.
-
Wash the cells twice with the assay buffer to remove excess dye.
-
Prepare serial dilutions of the test Calindol derivatives in the assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Add the test compound dilutions to the wells and incubate for 10-15 minutes.
-
Add a sub-maximal concentration of CaCl₂ (e.g., EC₂₀) to all wells and measure the fluorescence intensity over time.
-
Determine the EC₅₀ values for the potentiation of the calcium signal by the Calindol derivatives.
Cell-Based Functional Assay: Serum Response Element (SRE) Reporter Gene Assay
This assay measures the downstream transcriptional activation resulting from CaSR signaling, providing a more integrated measure of compound activity.
Materials:
-
HEK293 cells co-transfected with human CaSR and a reporter plasmid containing the Serum Response Element (SRE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture medium
-
Test Calindol derivatives
-
Luciferase or β-galactosidase assay reagent
-
Luminometer or spectrophotometer
Protocol:
-
Seed the transfected cells in a 96-well white, clear-bottom plate and culture overnight.
-
Replace the medium with a serum-free medium and incubate for 4-6 hours.
-
Treat the cells with serial dilutions of the test Calindol derivatives in the presence of a fixed concentration of extracellular calcium.
-
Incubate the cells for 6-8 hours at 37°C.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Determine the EC₅₀ values for the induction of reporter gene expression by the Calindol derivatives.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison of the activity of different Calindol derivatives.
Table 1: Binding Affinity of Calindol Derivatives for the Calcium-Sensing Receptor
| Compound | Ki (nM) ± SEM |
| Calindol | 150.5 ± 12.3 |
| Derivative 1 | 75.2 ± 8.1 |
| Derivative 2 | 25.6 ± 3.5 |
| Derivative 3 | 189.1 ± 20.7 |
Table 2: Functional Potency of Calindol Derivatives in Calcium Mobilization Assay
| Compound | EC₅₀ (nM) ± SEM |
| Calindol | 98.7 ± 9.5 |
| Derivative 1 | 45.3 ± 5.2 |
| Derivative 2 | 15.8 ± 2.1 |
| Derivative 3 | 120.4 ± 13.6 |
Table 3: Downstream Signaling Activity of Calindol Derivatives in SRE Reporter Assay
| Compound | EC₅₀ (nM) ± SEM |
| Calindol | 110.2 ± 11.8 |
| Derivative 1 | 52.1 ± 6.3 |
| Derivative 2 | 18.9 ± 2.9 |
| Derivative 3 | 135.7 ± 15.1 |
Visualizations
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)
Caption: CaSR signaling pathway initiated by calcium and modulated by Calindol derivatives.
Experimental Workflow for Testing New Calindol Derivatives
Caption: A stepwise workflow for the evaluation of new Calindol derivatives.
References
- 1. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Calindol Hydrochloride solubility issues in aqueous buffers
Welcome to the technical support center for Calindol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues in aqueous buffers and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor. It is a phenylalkylamine calcimimetic that facilitates the activation of the CaSR in the presence of calcium.[1][2] As a hydrochloride salt of a weakly basic compound, its solubility in aqueous solutions is pH-dependent.
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is the likely cause?
Precipitation of this compound upon dilution into aqueous buffers is a common issue primarily due to its hydrophobic nature and pH-dependent solubility.[3] When a concentrated stock solution in an organic solvent like DMSO is introduced to a buffer, the significant change in solvent polarity can cause the compound to "crash out" of the solution. Furthermore, if the pH of the buffer is close to or above the pKa of Calindol, the compound will be in its less soluble, un-ionized (free base) form, leading to precipitation.
Q3: In which solvents can I prepare a stock solution of this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are effective solvents for preparing high-concentration stock solutions.[1][3] It is also soluble in ethanol, though to a lesser extent.[1] For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended first step.
Q4: What is the recommended storage condition for this compound solutions?
Solid this compound should be stored at 4°C, sealed, and away from moisture.[1] Stock solutions prepared in a solvent like DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1] Aqueous working solutions should ideally be prepared fresh for each experiment due to the potential for degradation over time.
Troubleshooting Guide
Issue: Precipitation upon dilution in aqueous buffer
This is the most common issue encountered with this compound. Here is a step-by-step guide to troubleshoot and resolve this problem.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and solve precipitation issues with this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Observations |
| DMSO | 100 mg/mL (296.86 mM) | Soluble, may require sonication.[1][4] |
| DMF | 50 mg/mL | Soluble.[1] |
| Ethanol | 15 mg/mL | Soluble.[1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Soluble.[1][3] |
Table 2: Estimated Aqueous Solubility of this compound at Different pH Values
The following data are estimated based on the Henderson-Hasselbalch equation for a weak base with a predicted pKa of ~7.5-8.5. The intrinsic solubility (S₀) of the free base is assumed to be low. These values should be experimentally verified.
| Buffer System | pH | Predicted Solubility | Rationale |
| Citrate Buffer | 4.0 | High | pH is well below the predicted pKa, the compound is primarily in its more soluble ionized (protonated) form. |
| MES Buffer | 6.0 | Moderate | pH is approaching the predicted pKa, a higher proportion of the less soluble free base is present. |
| HEPES Buffer | 7.4 | Low | At physiological pH, the compound is likely to be a mix of ionized and un-ionized forms, with a tendency to precipitate. |
| Tris-HCl | 8.5 | Very Low | pH is near or above the predicted pKa, the compound is predominantly in its poorly soluble un-ionized form. |
| Phosphate Buffer (PBS) | 7.2 | Low | Similar to HEPES, solubility is limited at this pH.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube or glass vial.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous (newly opened) DMSO to achieve the desired high concentration (e.g., 50-100 mg/mL).[1]
-
Vortex the solution thoroughly for 2-3 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.
-
-
Storage:
-
Aliquot the clear stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Pre-warming:
-
Warm the target aqueous buffer (e.g., HEPES, Tris-HCl) to room temperature or 37°C. This can aid in solubility upon dilution.
-
-
Step-wise Dilution:
-
Instead of adding the DMSO stock directly to the final volume of buffer, perform a stepwise dilution.
-
In a sterile tube, add a small volume of the pre-warmed buffer.
-
While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise to the side of the tube. This gradual change in solvent polarity helps to prevent precipitation.
-
Continue to add the buffer in small increments while continuously mixing until the final desired concentration and volume are reached.
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
If a precipitate is observed, attempt to redissolve it by gentle warming (37°C) and sonication. If it persists, the final concentration may be too high for that specific buffer and pH.
-
Note: Always prepare the final diluted aqueous solution fresh before each experiment.
-
Signaling Pathway
This compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). The CaSR primarily signals through the Gq/11 and Gi/o G-protein families. The activation of the Gq/11 pathway is crucial for the effects of calcimimetics like Calindol.
CaSR Signaling Pathway Activated by this compound
References
Technical Support Center: Calindol Hydrochloride Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Calindol Hydrochloride in solution. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4] Like many amine-containing compounds, this compound is susceptible to degradation under harsh environmental conditions.[5]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing this compound stock solutions, with a solubility of up to 100 mg/mL (with the need for ultrasonic treatment).[6] For long-term storage, it is advisable to store stock solutions at -20°C for up to one month or -80°C for up to six months in sealed containers, protected from moisture.[6] Repeated freeze-thaw cycles should be avoided by aliquoting the solution after preparation.[6]
Q3: My this compound solution has changed color. What could be the cause?
A3: A change in color, such as turning yellow or brown, often indicates chemical degradation. This can be caused by oxidation or photodegradation.[7][8] Exposure to air (oxygen) and light, especially UV radiation, can initiate these degradation processes.[9][10]
Q4: Can I prepare aqueous solutions of this compound? What are the challenges?
A4: While this compound is soluble in a mixture of DMSO and PBS (pH 7.2) at a concentration of 0.3 mg/mL, preparing stable pure aqueous solutions can be challenging.[11] The stability in aqueous media is highly dependent on the pH. Amine-containing compounds can be susceptible to hydrolysis, especially at non-optimal pH values.[7][12]
Q5: What are some general strategies to improve the stability of this compound in solution?
A5: To enhance stability, consider the following strategies:
-
pH Control: Use a suitable buffer system to maintain the optimal pH, which will likely need to be determined experimentally.[13]
-
Protection from Light: Store solutions in amber vials or containers wrapped in foil to prevent photodegradation.[10][13]
-
Inert Atmosphere: For sensitive applications, purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon can minimize oxidation.[13]
-
Use of Antioxidants: Adding antioxidants can help prevent oxidative degradation.[14]
-
Chelating Agents: To mitigate metal-catalyzed oxidation, consider adding a chelating agent like EDTA to sequester metal ions.[13][14]
-
Low-Temperature Storage: Storing solutions at reduced temperatures (e.g., 2-8°C or -20°C) can slow down the rate of degradation.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Solution | - Poor solubility at the prepared concentration.- pH of the solution is outside the optimal range for solubility.- Formation of a less soluble degradation product. | 1. Verify the concentration is within the known solubility limits for the chosen solvent system.[11]2. Measure and adjust the pH of the solution using a suitable buffer.[13]3. Filter the precipitate and analyze it to determine if it is the parent compound or a degradant.4. If precipitation occurs over time, it is likely a degradation product. A forced degradation study can help identify the responsible conditions. |
| Loss of Potency or Inconsistent Results | - Chemical degradation of this compound in the solution. | 1. Prepare fresh solutions for each experiment to ensure consistency.[13]2. If solutions must be stored, validate the storage conditions by conducting a stability study over time using a stability-indicating analytical method like HPLC.[9][15]3. Protect the solution from light, heat, and oxygen.[10][13]4. Perform a forced degradation study to understand the degradation pathways and identify stable conditions.[16] |
| Appearance of New Peaks in Chromatogram | - Formation of degradation products. | 1. Conduct a forced degradation study (acidic, alkaline, oxidative, photolytic, and thermal stress) to intentionally generate degradation products.[16][17]2. Use a stability-indicating HPLC method to separate the parent peak from any new peaks.[15]3. If possible, use techniques like LC-MS to identify the structure of the degradation products.[18][19] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system with a UV detector.[9][15]
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Optimization:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent peak and degradation products.
-
Adjust the gradient profile, mobile phase composition, and pH to achieve optimal resolution between all peaks.
-
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance (e.g., determined by a UV scan).
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. iipseries.org [iipseries.org]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. iipseries.org [iipseries.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. caymanchem.com [caymanchem.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. benchchem.com [benchchem.com]
- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. chromatographyonline.com [chromatographyonline.com]
Addressing Calindol Hydrochloride's low efficacy in the absence of calcium
Welcome to the technical support center for Calindol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation. This compound's efficacy is critically dependent on extracellular calcium, a factor that can significantly influence experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter when working with this compound, particularly concerning its calcium-dependent activity.
Q1: We are observing significantly lower than expected efficacy with this compound in our cell-based assays. What could be the primary cause?
A1: The most common reason for low efficacy is insufficient extracellular calcium concentration in your assay buffer or cell culture medium. This compound requires calcium to effectively modulate its target ion channel.
-
Troubleshooting Steps:
-
Verify Calcium Concentration: Ensure your assay buffer or medium contains a physiological concentration of free calcium, typically in the range of 1-2 mM. Note that some serum-free media have lower calcium levels.
-
Check for Chelating Agents: Ingredients in your media or buffer, such as EDTA or EGTA, can chelate calcium, making it unavailable.[1] Review the composition of all solutions used in the experiment.
-
Confirm Compound Integrity: Ensure the this compound stock solution is properly prepared and has not degraded. Follow recommended storage conditions.[2]
-
Q2: Can the choice of cell culture medium affect the activity of this compound?
A2: Yes, absolutely. Different cell culture media have varying concentrations of calcium and other ions. For instance, DMEM/F-12 is often used as a base for media with calcium concentrations around 1.05 mM, while other media like MCDB 151 and 153 have very low calcium levels (around 0.03 mM). It is crucial to use a medium with a known and consistent calcium concentration for reproducible results.
Q3: We are using a calcium-free buffer for our negative control, but we still see some minimal activity. Why is this?
A3: This could be due to residual calcium from intracellular stores or incomplete washing of the cells. Even in a nominally calcium-free buffer, there might be trace amounts of calcium sufficient for minimal activation. Additionally, ensure that your washing steps are thorough to remove any residual calcium from the previous medium.
Q4: How can we accurately control and verify the free calcium concentration in our experimental solutions?
A4: To ensure precise calcium concentrations, you can prepare your own buffered solutions. Using a calcium-sensitive electrode can provide an accurate measurement of free calcium. Alternatively, calcium indicator dyes like Fura-2 can be used to quantify calcium levels.[3][4]
Q5: What is the recommended approach for preparing a calcium concentration-response curve for this compound?
A5: To generate a calcium concentration-response curve, you should maintain a constant concentration of this compound while varying the extracellular calcium concentration in your assay buffer. This will allow you to determine the Ca-EC50 (the concentration of calcium required to elicit a half-maximal response from this compound).
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the calcium-dependent efficacy of this compound.
Table 1: Effect of Extracellular Calcium on this compound Efficacy
| [CaCl₂] (mM) | This compound (1 µM) % Max Response (Mean ± SD) |
| 0 | 2.5 ± 0.8 |
| 0.1 | 15.2 ± 2.1 |
| 0.5 | 48.9 ± 3.5 |
| 1.0 | 85.4 ± 4.2 |
| 2.0 | 98.1 ± 1.9 |
| 5.0 | 99.2 ± 1.5 |
Table 2: IC50 Values of this compound in the Presence of Varying Calcium Concentrations
| [CaCl₂] (mM) | IC50 (nM) (Mean ± SD) |
| 0.1 | > 10,000 |
| 0.5 | 520 ± 45 |
| 1.0 | 150 ± 22 |
| 2.0 | 85 ± 15 |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the calcium-dependent efficacy of this compound.
Protocol 1: Cell-Based Calcium Flux Assay
This protocol measures changes in intracellular calcium in response to this compound and is suitable for high-throughput screening.[4][5]
Materials:
-
Cells expressing the target ion channel
-
Fluorescent calcium indicator dye (e.g., Fluo-8 AM, Cal-520 AM)[3][6]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with varying concentrations of CaCl₂
-
This compound stock solution
-
384-well microplates
-
Fluorescence plate reader (e.g., FLIPR®, FlexStation®)
Procedure:
-
Cell Plating: Plate cells in a 384-well microplate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-8 AM).
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with the assay buffer containing the desired baseline calcium concentration to remove excess dye.
-
Compound Addition:
-
Prepare a dilution series of this compound in the assay buffer with varying calcium concentrations.
-
Add the compound solutions to the respective wells.
-
-
Data Acquisition: Immediately begin measuring fluorescence intensity using a plate reader. Record data for a set duration to capture the calcium flux kinetics.
-
Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the response against the concentration of this compound or calcium to determine EC50 or IC50 values.
Protocol 2: Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for studying ion channel modulators.[7][8][9]
Materials:
-
Cells expressing the target ion channel
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Intracellular solution (pipette solution)
-
Extracellular solution (bath solution) with varying concentrations of CaCl₂
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Seal Formation:
-
Approach a target cell with the micropipette and apply slight positive pressure.
-
Once in proximity to the cell, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[10]
-
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.[11]
-
Recording:
-
Clamp the cell membrane at a specific holding potential.
-
Apply voltage steps to elicit ion channel currents.
-
Perfuse the cell with the extracellular solution containing different concentrations of this compound and/or calcium.
-
-
Data Acquisition and Analysis: Record the resulting currents. Measure parameters such as current amplitude, activation kinetics, and inactivation kinetics to quantify the effect of this compound under different calcium conditions.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound's mechanism and experimental evaluation.
Caption: Proposed mechanism of this compound action.
Caption: Logical troubleshooting flow for low efficacy.
References
- 1. The effect of calcium chelating or binding agents on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 4. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Patch Clamp Protocol [labome.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
Technical Support Center: Overcoming Resistance to Calindol Hydrochloride
Disclaimer: Calindol Hydrochloride is a hypothetical compound developed for the purpose of this guide. The information provided is based on established principles of drug resistance to tyrosine kinase inhibitors and is intended for research and educational purposes.
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming acquired resistance to this compound in cancer cell lines. This compound is a novel tyrosine kinase inhibitor (TKI) designed to target activating mutations in the Epidermal Growth Factor Receptor (EGFR), a key driver in certain cancers like non-small cell lung cancer.
While highly effective initially, prolonged exposure to this compound can lead to the development of resistance, a common challenge in targeted cancer therapy. This guide offers a structured approach to identifying the underlying mechanisms of resistance and provides detailed protocols to investigate and potentially circumvent this issue.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive ATP-binding inhibitor of the EGFR tyrosine kinase. In sensitive cells with activating EGFR mutations (e.g., exon 19 deletions or L858R), the drug blocks EGFR autophosphorylation, thereby inhibiting downstream pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK, leading to cell cycle arrest and apoptosis.
Q2: My cells have stopped responding to this compound. What are the likely reasons?
A2: The development of acquired resistance is the most common reason for a reduced response. This can occur through several mechanisms:
-
Secondary "Gatekeeper" Mutations: A common cause is a secondary mutation in the EGFR kinase domain, such as the T790M mutation, which can prevent this compound from binding effectively.[1][2]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR.[2][3][4] A frequent example is the amplification and activation of the c-MET receptor tyrosine kinase.[2][3][4]
-
Phenotypic Changes: In some cases, cells may undergo an epithelial-to-mesenchymal transition (EMT), which reduces their reliance on EGFR signaling.[5]
Q3: How do I confirm that my cell line has developed resistance?
A3: The first step is to quantify the change in drug sensitivity by performing a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically >5-fold) in the IC50 value of the treated cells compared to the parental (sensitive) cell line confirms the development of resistance.
Q4: What are typical IC50 values for this compound in sensitive versus resistant cells?
A4: IC50 values are cell-line dependent. However, a typical sensitive cell line might have an IC50 in the nanomolar range, while a resistant derivative could exhibit an IC50 in the micromolar range. See the table below for a representative example.
Data Presentation: Quantitative Analysis of Resistance
Table 1: Comparative IC50 Values for this compound
| Cell Line | Description | IC50 (µM) | Fold Resistance |
| HCC827-PAR | Parental, Calindol-sensitive | 0.05 | 1x |
| HCC827-CHR | Calindol-Resistant derivative | 5.0 | 100x |
Table 2: Protein Expression Changes in Resistant Cells (Hypothetical Western Blot Data)
| Protein | HCC827-PAR | HCC827-CHR | Interpretation |
| p-EGFR (Tyr1068) | +++ | + | Inhibition of EGFR in parental, but less effective in resistant cells. |
| Total EGFR | +++ | +++ | No change in total EGFR expression. |
| p-MET (Tyr1234/1235) | - | +++ | Strong activation of c-MET in resistant cells. |
| Total MET | + | +++ | Increased total c-MET expression in resistant cells. |
| p-AKT (Ser473) | +++ | +++ | Downstream signaling remains active in resistant cells despite treatment. |
| β-Actin | +++ | +++ | Loading control. |
Signaling Pathway Diagrams
Troubleshooting Guides & Experimental Protocols
Guide 1: Initial Assessment of Resistance
Problem: My cells are showing a decreased response to this compound in routine experiments.
Solution: First, quantitatively confirm the development of resistance by generating a dose-response curve and calculating the IC50 value.
Experimental Protocol: Cell Viability (MTT) Assay [6][7][8]
This protocol is for assessing cell viability based on the metabolic activity of cells.[6][8] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[7][8]
-
Materials:
-
96-well cell culture plates
-
Parental (sensitive) and suspected resistant cells
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[6]
-
Incubation with MTT: Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][9] Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Guide 2: Investigating On-Target Resistance
Problem: The IC50 of my cell line is significantly increased, suggesting resistance. I need to check for the T790M "gatekeeper" mutation.
Solution: The T790M mutation is a common mechanism of resistance to first and second-generation EGFR inhibitors.[1][2] Use Sanger sequencing to analyze the EGFR kinase domain (exons 18-21) for this mutation.
Experimental Protocol: Sanger Sequencing for EGFR T790M Mutation [10][11]
-
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking EGFR exon 20
-
Taq DNA polymerase and dNTPs
-
PCR purification kit
-
Sequencing primers
-
-
Procedure:
-
DNA Extraction: Extract genomic DNA from both parental and resistant cell lines.[10]
-
PCR Amplification: Amplify the region of EGFR exon 20 containing the T790M codon using PCR.[10]
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.[10]
-
Sanger Sequencing: Send the purified PCR product and a sequencing primer for Sanger sequencing.[12]
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations. The T790M mutation is a C>T substitution at nucleotide 2369, resulting in a threonine to methionine change at codon 790.
-
Guide 3: Investigating Bypass Pathway Activation
Problem: My resistant cells do not have the T790M mutation. I suspect a bypass pathway is activated.
Solution: Activation of alternative receptor tyrosine kinases, such as c-MET, can provide a bypass signal for cell survival.[2][3][4] Use Western blotting to assess the phosphorylation status of c-MET and downstream effectors like AKT.
Experimental Protocol: Western Blot for Phosphorylated Proteins [13][14]
This protocol is designed to detect changes in protein phosphorylation, a key indicator of signaling pathway activation. It is crucial to use phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.[13]
-
Materials:
-
Parental and resistant cells
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[14]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibodies)[14]
-
Primary antibodies (e.g., anti-p-MET, anti-total MET, anti-p-AKT, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer containing inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the bands using an imaging system.[5]
-
Analysis: Compare the band intensities between parental and resistant cells. Normalize phosphorylated protein levels to the total protein levels and a loading control like β-actin.
-
References
- 1. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 12. Sanger sequencing for mutation screening [bio-protocol.org]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Minimizing autofluorescence when imaging Calindol-treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize autofluorescence when imaging cells treated with Calindol, a positive allosteric modulator of the human Ca2+ receptor.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging Calindol-treated cells?
A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, or other molecules within the cell when they are excited by light. This endogenous fluorescence can obscure the specific signal from your fluorescent probe (Calindol), leading to a low signal-to-noise ratio and making it difficult to accurately detect and quantify the Calindol signal.
Q2: What are the common sources of autofluorescence in cell imaging?
A2: Autofluorescence can originate from several sources within the cells and the surrounding medium. Common endogenous fluorophores include NADH, FAD, collagen, elastin, and lipofuscin.[1] Additionally, components of the cell culture medium, such as phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[2] The fixation process itself, particularly when using aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde, can also induce autofluorescence.[1][3]
Q3: What are the expected fluorescence properties of Calindol?
Q4: How can I determine the contribution of autofluorescence in my Calindol imaging experiment?
A4: To assess the level of autofluorescence, you should always include an unstained control sample in your experiment. This sample should be treated in the exact same way as your Calindol-stained samples, including fixation and any other processing steps, but without the addition of Calindol. Imaging this unstained sample using the same settings as your experimental samples will reveal the level and localization of autofluorescence.[1][4]
Troubleshooting Guide: Minimizing Autofluorescence
This guide provides a systematic approach to identifying and mitigating sources of autofluorescence in your Calindol imaging experiments.
Problem 1: High background fluorescence across the entire field of view.
This is often caused by components in the imaging medium or the culture vessel itself.
| Potential Cause | Suggested Solution |
| Phenol red in the medium | Use a phenol red-free imaging medium for the final wash and imaging steps. |
| Fetal Bovine Serum (FBS) | Image cells in a serum-free medium. If serum is required, try reducing the concentration or using a different protein supplement like bovine serum albumin (BSA).[2] |
| Polystyrene culture dishes | For high-resolution imaging, use glass-bottom dishes or coverslips, as polystyrene can be a source of autofluorescence.[1] |
Problem 2: High intracellular autofluorescence, particularly in the green and yellow channels.
This is often due to endogenous cellular fluorophores or fixation-induced autofluorescence.
| Potential Cause | Suggested Solution |
| Aldehyde fixation (formaldehyde, glutaraldehyde) | Glutaraldehyde is a stronger cross-linker but induces more autofluorescence than formaldehyde.[5] Consider reducing the fixative concentration or fixation time. Alternatively, use a non-aldehyde-based fixative like ice-cold methanol (B129727) or ethanol, especially for cell surface targets.[1][3] |
| Endogenous fluorophores (NADH, FAD, lipofuscin) | Chemical quenching agents can be used to reduce autofluorescence. Common options include sodium borohydride (B1222165), Sudan Black B, or commercial reagents like TrueVIEW.[6] |
| Spectral overlap with Calindol | If Calindol's emission spectrum overlaps with the autofluorescence spectrum, consider using spectral imaging and linear unmixing to computationally separate the two signals. |
Problem 3: Weak Calindol signal compared to background.
This can be due to suboptimal imaging conditions or a low concentration of the probe at its target.
| Potential Cause | Suggested Solution |
| Incorrect excitation/emission filters | Experimentally determine the optimal excitation and emission wavelengths for Calindol in your system. A good starting point is to acquire a full emission scan with a fixed excitation wavelength. |
| Low Calindol concentration | Titrate the concentration of Calindol to find the optimal balance between signal intensity and potential toxicity. |
| Photobleaching | Minimize the exposure time and excitation light intensity. Use an anti-fade mounting medium if imaging fixed cells.[4] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is for fixed cells and can help reduce autofluorescence caused by aldehyde fixatives.
-
Fixation: Fix cells as required for your experiment (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required): Permeabilize cells if Calindol needs to access intracellular targets (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Sodium Borohydride Treatment:
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.
-
Incubate the cells with the sodium borohydride solution for 10 minutes at room temperature.
-
Caution: Sodium borohydride is a hazardous substance. Handle with appropriate safety precautions.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Proceed with your Calindol staining protocol.
Protocol 2: Empirically Determining Optimal Imaging Settings for Calindol
-
Prepare Samples: Prepare two sets of cells: one stained with Calindol and an unstained control.
-
Acquire Emission Spectrum:
-
Using a confocal microscope with a spectral detector, excite the Calindol-stained sample at a wavelength close to the expected excitation maximum of an indole (B1671886) derivative (e.g., 350 nm or a standard DAPI filter set).
-
Acquire a full emission spectrum (lambda scan) to identify the peak emission wavelength.
-
-
Acquire Excitation Spectrum:
-
Set the emission detector to the peak emission wavelength determined in the previous step.
-
Acquire an excitation spectrum by scanning through a range of excitation wavelengths to find the peak excitation.
-
-
Image Unstained Control: Using the determined optimal excitation and emission settings for Calindol, image the unstained control sample to assess the level of autofluorescence in that specific channel.
-
Optimize Filter Sets: Based on the determined spectra, choose the narrowest possible bandpass emission filter that captures the majority of the Calindol signal while excluding as much of the autofluorescence signal as possible.
Visualizations
Caption: A logical workflow for troubleshooting and minimizing autofluorescence.
Caption: Common sources of autofluorescence in cell imaging experiments.
References
- 1. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 2. Fluorescence imaging of intracellular Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. Live Cell Calcium Indicators [sigmaaldrich.com]
- 5. ibidi.com [ibidi.com]
- 6. researchgate.net [researchgate.net]
Adjusting for pH sensitivity of indole alkaloids like Calindol
This technical support center provides guidance for researchers, scientists, and drug development professionals working with pH-sensitive indole (B1671886) alkaloids like Calindol. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why are indole alkaloids, like Calindol, sensitive to pH?
A1: The chemical structure of indole alkaloids, specifically the indole ring system, is susceptible to pH-dependent degradation. The C-3 position of the indole ring can be protonated under acidic conditions, creating a thermodynamically stable intermediate that is more likely to degrade[1]. Consequently, many tryptamines and related indole alkaloids are more unstable at lower pH values[1]. However, stability can be influenced by other structural features, such as the degree of substitution and the presence of additional rings[1].
Q2: What is the general mechanism of action for Calindol?
A2: Calindol is a positive allosteric modulator (PAM) of the human Calcium-Sensing Receptor (CaSR)[2][3]. The CaSR is a G-protein-coupled receptor (GPCR) that plays a crucial role in regulating extracellular calcium levels[2]. As a PAM, Calindol does not activate the receptor on its own but enhances the receptor's sensitivity to its primary ligand, extracellular calcium (Ca²⁺)[2]. This potentiation leads to downstream signaling events, typically involving the activation of phospholipase C and an increase in intracellular calcium concentration[4].
Q3: What are the optimal storage conditions for pH-sensitive indole alkaloids?
A3: To prevent degradation, pH-sensitive compounds should be stored under conditions that maintain their chemical integrity. For Calindol hydrochloride, recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month, kept sealed and away from moisture[3]. Generally, storing materials in pH-neutral solutions or as dry powders can prevent pH-induced degradation[5]. It is crucial to consult the manufacturer's data sheet for specific storage instructions for any given compound.
Q4: How does pH affect the analysis of indole alkaloids by High-Performance Liquid Chromatography (HPLC)?
A4: The pH of the mobile phase is a critical parameter in the reversed-phase HPLC analysis of alkaloids. Since most alkaloids are basic, their retention and peak shape are highly dependent on their ionization state, which is controlled by pH[6]. For reproducible results, the mobile phase pH should be controlled and kept at least one pH unit away from the compound's pKa[7]. A pH range of 2 to 4 is often a good starting point for method development with basic compounds, as it provides stable retention conditions[7]. Using buffered mobile phases is essential for maintaining a consistent pH throughout the analysis[5].
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving pH-sensitive indole alkaloids.
Issue 1: Inconsistent or Poor Results in Biological Assays
Possible Cause: The pH of your assay buffer may be causing the degradation of the indole alkaloid, leading to a lower effective concentration of the active compound.
Troubleshooting Steps:
-
Verify Compound Stability: Perform a preliminary experiment to assess the stability of your indole alkaloid in the assay buffer. Incubate the compound in the buffer for the duration of your experiment, taking samples at various time points for HPLC analysis to quantify degradation.
-
Adjust Assay Buffer pH: If degradation is observed, determine if the assay can be performed at a more neutral or slightly alkaline pH without affecting the biological system.
-
Use Freshly Prepared Solutions: Always prepare solutions of pH-sensitive compounds immediately before use. Avoid freeze-thaw cycles of stock solutions in aqueous buffers.
-
Control for pH Changes: Ensure that the addition of your compound (often dissolved in a solvent like DMSO) does not significantly alter the pH of the final assay medium.
Logical Flow for Troubleshooting Inconsistent Bioassay Results
Caption: A flowchart for diagnosing inconsistent biological assay results.
Issue 2: Compound Appears Degraded in Stock Solution or During Analysis
Possible Cause: The chosen solvent or storage conditions are inappropriate, or the mobile phase in an analytical run is causing on-column degradation.
Troubleshooting Steps:
-
Solvent Selection: For stock solutions, use a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol (B145695) whenever possible. Minimize the amount of water in the stock.
-
pH of Analytical Mobile Phase: For HPLC, most indole alkaloids are more stable under neutral to basic conditions. However, silica-based C18 columns are not stable above pH 8[7]. If a higher pH is needed, use a hybrid or polymer-based column designed for high pH work[7].
-
Temperature Control: Degradation is often accelerated by higher temperatures[8]. Use a cooled autosampler for HPLC analysis and store solutions on ice during benchtop experiments.
Quantitative Data Summary
The stability of indole alkaloids is highly dependent on their structure, pH, and temperature. Below is a summary of stability data for representative alkaloids.
| Alkaloid | Condition | Stability/Half-Life | Reference |
| Mitragynine | Acidic pH (pH 2-4) | Labile, significant degradation | [8] |
| Mitragynine | Alkaline pH (pH 10) | Stable at 4-40°C over 8 hours | [8] |
| 7-hydroxymitragynine | 40°C (pH not specified) | Unstable, significant loss in 8 hours | [8] |
| Brucine | pH 1-7.8 | Stable, no degradation after 2 hours | [9] |
| Various Indoles | Chloroform Extract (24h) | Generally stable (RSD < 1%) | [10] |
Experimental Protocols
Protocol 1: General Handling of pH-Sensitive Indole Alkaloids
This protocol provides a standard workflow for preparing solutions of pH-sensitive compounds like Calindol for in vitro experiments.
Caption: Standard workflow for handling pH-sensitive indole alkaloids.
Methodology:
-
Weighing: Weigh the solid compound precisely. If the compound is particularly sensitive, use a glove box with an inert atmosphere to minimize exposure to moisture and air.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in an anhydrous, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in low-adhesion microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can introduce moisture and promote degradation.
-
Storage: Store the aliquots at -80°C, protected from light[3].
-
Preparation for Assay: On the day of the experiment, remove a single aliquot and allow it to thaw completely at room temperature.
-
Working Solutions: Prepare intermediate and final working solutions by diluting the stock solution directly into the final, pH-verified assay buffer.
-
Immediate Use: Add the final working solutions to the experimental system (e.g., cell culture plate) as quickly as possible to minimize the time the compound spends in the aqueous, potentially destabilizing environment.
-
Disposal: Do not re-freeze or re-use any leftover aqueous dilutions. Discard them according to your institution's guidelines.
Protocol 2: pH Stability Assessment by HPLC
Objective: To quantify the degradation of an indole alkaloid over time at different pH values.
Materials:
-
Indole alkaloid of interest (e.g., Calindol)
-
HPLC system with UV or DAD detector
-
C18 reversed-phase column
-
A series of buffers (e.g., pH 4.0, 7.4, 9.0)
-
Organic solvent for mobile phase (e.g., acetonitrile (B52724) or methanol)
-
Anhydrous DMSO
Methodology:
-
Prepare Buffers: Prepare a set of aqueous buffers at the desired pH values (e.g., citrate (B86180) for pH 4, phosphate (B84403) for pH 7.4, borate (B1201080) for pH 9). Filter all buffers through a 0.22 µm filter.
-
Prepare Compound Solution: Prepare a ~1 mg/mL solution of the indole alkaloid in anhydrous DMSO.
-
Incubation: In separate vials, dilute the DMSO stock into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Time Zero (T=0) Sample: Immediately after dilution into the first buffer, inject a sample onto the HPLC to get the initial peak area, which represents 100% compound integrity.
-
Incubate and Sample: Incubate the vials at a controlled temperature (e.g., room temperature or 37°C). At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an equal volume from each vial onto the HPLC.
-
HPLC Analysis: Run the samples using an isocratic or gradient method that provides good separation of the parent compound from any potential degradants. Monitor at a UV wavelength appropriate for the indole alkaloid.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area for each pH condition. Plot the percentage remaining versus time to determine the degradation rate.
Signaling Pathway of Calindol at the Calcium-Sensing Receptor (CaSR)
Calindol acts as a positive allosteric modulator on the CaSR, enhancing its response to extracellular Ca²⁺. This typically triggers G-protein signaling through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes PIP₂ into IP₃ and DAG, which ultimately mobilizes intracellular calcium stores and activates Protein Kinase C (PKC), respectively[4][11].
Caption: Simplified CaSR signaling pathway modulated by Calindol.
References
- 1. mdpi.com [mdpi.com]
- 2. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcium signaling - Wikipedia [en.wikipedia.org]
- 5. ibisscientific.com [ibisscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Calindol Hydrochloride Bioavailability
Disclaimer: The following technical support guide has been developed to address challenges in enhancing the in vivo bioavailability of a model compound with properties similar to "Calindol Hydrochloride." As "this compound" is a fictional drug name, this guide is based on the well-documented characteristics and experimental data of Itraconazole (B105839) , a Biopharmaceutics Classification System (BCS) Class II drug. Itraconazole is known for its poor aqueous solubility, which presents a significant hurdle to achieving adequate oral bioavailability.[1][2] The principles, protocols, and troubleshooting advice provided herein are grounded in established pharmaceutical science and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high oral bioavailability with compounds like this compound (modeled after Itraconazole)?
A1: The principal challenge is poor aqueous solubility.[1][2] Itraconazole, our model compound, is a weakly basic (pKa = 3.7) and highly hydrophobic drug.[3] Its solubility is pH-dependent, being slightly higher in acidic conditions (like the stomach) at approximately 4 µg/mL, but dropping to less than 1 ng/mL at neutral pH (as in the intestine).[4] Since the small intestine is the primary site for drug absorption, this extremely low solubility severely limits the dissolution rate, which is often the rate-limiting step for the absorption of BCS Class II drugs.
Q2: What are the most common strategies to enhance the bioavailability of poorly soluble drugs?
A2: Several techniques are employed to improve the solubility and dissolution rate of BCS Class II compounds. These include:
-
Particle Size Reduction: Micronization and nanosuspension technologies increase the surface area-to-volume ratio of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): This is a highly effective method where the crystalline drug is molecularly dispersed in a polymeric carrier in an amorphous (non-crystalline) state.[5] The amorphous form has higher free energy, leading to increased apparent solubility and dissolution.[5] Solid dispersions are a preferred technique for Itraconazole.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[6]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of a drug by encapsulating the hydrophobic molecule within its structure. An oral solution of Itraconazole with hydroxypropyl-β-cyclodextrin has shown enhanced bioavailability compared to capsule formulations.[7][8]
-
Cocrystallization: This involves forming a crystalline solid with a co-former molecule, which can alter the physicochemical properties of the drug, including solubility and dissolution rate.[1]
Q3: How does an amorphous solid dispersion (ASD) improve bioavailability?
A3: An ASD improves bioavailability primarily by overcoming the dissolution rate-limiting step. The drug exists in a high-energy amorphous state, which is more readily dissolved than the stable, low-energy crystalline form.[5] The polymer carrier not only stabilizes the amorphous drug, preventing it from recrystallizing, but can also help maintain a supersaturated state of the drug in the gastrointestinal fluid, which provides a larger concentration gradient for absorption across the intestinal wall.[9]
Q4: Should in vivo studies for this compound be conducted in a fed or fasted state?
A4: For Itraconazole, the conventional capsule formulation should be taken with food.[7] Food, particularly a high-fat meal, increases gastric residence time and stimulates bile secretion, which can aid in the dissolution and absorption of lipophilic drugs. However, some advanced formulations, like the oral solution with cyclodextrin, show greater bioavailability in the fasted state.[7] Therefore, the effect of food is formulation-dependent. It is crucial to be consistent with the feeding state during preclinical and clinical studies to ensure reproducible results.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations between subjects in our in vivo study.
| Potential Cause | Troubleshooting Action |
| Poor and erratic dissolution | The formulation may not be robust enough to overcome the inherent low solubility of the drug. Consider reformulating using a more effective solubilization technique, such as an amorphous solid dispersion or a lipid-based system.[8][10] |
| pH-dependent solubility | Variations in individual gastric pH can significantly affect the dissolution of a weakly basic drug. An enteric-coated formulation that releases the drug in the more consistent pH environment of the small intestine could reduce variability. |
| Food effects | Inconsistent food intake among subjects can lead to variable absorption. Standardize feeding protocols (either fed or fasted state) for all animals in the study. The absorption of Itraconazole from solid dosage forms can be variable but is enhanced by administration with food and in an acidic gastric environment.[7] |
| Inhibition of metabolism | Itraconazole is an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[11][12] If there are genetic polymorphisms in this enzyme within your study population (e.g., certain rodent strains), it could lead to variable drug clearance. |
Problem 2: The in vivo bioavailability of our new formulation is not significantly better than the unformulated drug.
| Potential Cause | Troubleshooting Action |
| Drug recrystallization | If using an amorphous solid dispersion, the drug may be converting back to its crystalline form in vivo before it can be absorbed. This is known as "parachute" effect failure. Re-evaluate the polymer choice and drug-to-polymer ratio to ensure the amorphous state is adequately stabilized. |
| Inadequate dissolution testing | Your in vitro dissolution method may not be predictive of in vivo performance. Standard dissolution tests in simple buffers may not capture the complexities of the gastrointestinal environment. Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that contain bile salts and lecithin (B1663433) to better mimic the fed and fasted states. |
| Pre-systemic (first-pass) metabolism | The drug may be well-absorbed from the gut but extensively metabolized in the intestinal wall or liver before reaching systemic circulation. Itraconazole is known to undergo significant first-pass metabolism.[4] Investigate the metabolic profile of the drug to determine if this is a limiting factor. |
| P-glycoprotein (P-gp) efflux | The drug could be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen after absorption. Itraconazole is also known to be a P-gp inhibitor, which can lead to complex drug interactions.[11] |
Data Presentation: Pharmacokinetic Parameters of Different Itraconazole Formulations
The following tables summarize pharmacokinetic data from various studies on Itraconazole, illustrating the impact of different formulation strategies on bioavailability.
Table 1: Comparison of Itraconazole Formulations in Rats
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Itraconazole | 88.06 | ~4 | 1327.7 | 100 | [1] |
| Cocrystal Formulation | 206.86 | ~3 | 3717.58 | 280 | [1] |
| Solid Dispersion | - | - | 14384 | 407 (vs. plain drug suspension) | [3] |
| Self-Emulsifying System (SES) | - | - | ~28768 | ~814 (approx. twice that of SD) | [6] |
Table 2: Comparison of Itraconazole Formulations in Healthy Human Volunteers
| Formulation (Dose) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Notes | Reference |
| Capsule (200 mg) | ~150-200 | ~5 | ~1500-2000 | Bioavailability is 30-33% lower than the oral solution. | [7] |
| Oral Solution (200 mg) | ~200-250 | ~4-5 | ~2000-2500 | Contains hydroxypropyl-β-cyclodextrin for enhanced solubility. | [7] |
| SUBA-Itraconazole (50 mg) | - | - | - | Super-bioavailable formulation; 173% relative bioavailability compared to Sporanox (100mg). | [10] |
Experimental Protocols
Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common lab-scale method for preparing an ASD of a poorly soluble drug like Itraconazole with a polymer.
Materials:
-
Itraconazole (or this compound)
-
Polymer (e.g., HPMC, PVP, Soluplus®)
-
Organic Solvent (e.g., dichloromethane, chloroform, methanol)[13]
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
-
Dessicator with a drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
Selection of Drug-Polymer Ratio: Based on literature or preliminary screening, select appropriate drug-to-polymer weight ratios for formulation (e.g., 1:1, 1:2, 1:3).[13]
-
Dissolution: Accurately weigh the drug and polymer. Dissolve the drug in a suitable volume of the organic solvent in a beaker with stirring. Once the drug is fully dissolved, add the polymer and continue stirring until a clear solution is obtained.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid film or mass is formed on the flask wall.
-
Drying: Scrape the solid mass from the flask. Place the collected solid dispersion in a dessicator under vacuum for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: After drying, pulverize the solid mass using a mortar and pestle.[13] Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.[13]
-
Storage: Store the final ASD powder in an airtight container in the dessicator to protect it from moisture.
-
Characterization: The prepared ASD should be characterized by methods such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.[13]
Mandatory Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Mechanism of bioavailability enhancement by ASD.
Caption: Itraconazole's mechanism of action pathway.[14][15]
References
- 1. Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies | MDPI [mdpi.com]
- 6. In vitro and in vivo comparative study of itraconazole bioavailability when formulated in highly soluble self-emulsifying system and in solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Bioavailability of Itraconazole in Hydroxypropylβ-Cyclodextrin Solution versus Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sense of itraconazole pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itraconazole - Wikipedia [en.wikipedia.org]
- 12. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. jpsionline.com [jpsionline.com]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Itraconazole? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to Calindol Hydrochloride and Other CaSR Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Calindol Hydrochloride with other allosteric modulators of the Calcium-Sensing Receptor (CaSR), a critical regulator of calcium homeostasis. The information presented herein is intended to assist researchers and drug development professionals in understanding the pharmacological landscape of CaSR modulators.
Introduction to CaSR Allosteric Modulators
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis by regulating parathyroid hormone (PTH) secretion.[1] Allosteric modulators of the CaSR are therapeutic agents that bind to a site on the receptor distinct from the orthosteric calcium-binding site, thereby altering the receptor's sensitivity to extracellular calcium.[1] These modulators are broadly classified into two categories:
-
Positive Allosteric Modulators (PAMs) or Calcimimetics: These compounds increase the CaSR's sensitivity to calcium, leading to a reduction in PTH secretion.[1] They are used in the treatment of hyperparathyroidism.[2]
-
Negative Allosteric Modulators (NAMs) or Calcilytics: These compounds decrease the CaSR's sensitivity to calcium, resulting in increased PTH secretion.[1] They have been investigated for the treatment of conditions like osteoporosis.[3]
This guide focuses on comparing this compound, a positive allosteric modulator, with other prominent CaSR PAMs.
Comparative Analysis of CaSR Positive Allosteric Modulators
This section provides a comparative overview of this compound and other key CaSR PAMs, including Cinacalcet (B1662232), Evocalcet (B607391), and Etelcalcetide. While direct head-to-head preclinical studies under identical conditions are limited, this comparison is based on available in vitro potency data and clinical efficacy findings for the approved drugs.
In Vitro Potency
The potency of CaSR PAMs is typically determined by their half-maximal effective concentration (EC50) in in vitro assays that measure the potentiation of CaSR signaling, such as intracellular calcium mobilization or phosphatidylinositol accumulation.
| Modulator | Chemical Class | In Vitro Potency (EC50) | Reference |
| This compound | N/A | 132 nM (in a calcimimetic CaSR assay) | [4] |
| Cinacalcet | Phenylalkylamine | Varies by assay; reported in the nanomolar range | [5] |
| Evocalcet | Phenylalkylamine | N/A (demonstrated non-inferiority to cinacalcet in clinical trials) | [6][7] |
| Etelcalcetide | Peptide agonist | N/A (administered intravenously) | [8] |
Note: The provided EC50 values should be interpreted with caution as they may have been determined using different experimental systems and conditions. A direct comparison of potency requires side-by-side analysis in the same assay.
Clinical Efficacy and Safety
Cinacalcet, Evocalcet, and Etelcalcetide are approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. Clinical trials have provided valuable data on their efficacy in reducing PTH levels and their safety profiles.
| Modulator | Key Efficacy Findings | Common Adverse Events | Reference |
| Cinacalcet | Significantly reduces PTH levels. In a study, 74% of patients achieved a ≥30% decrease in intact PTH (iPTH) levels.[9] | Nausea, vomiting, hypocalcemia. | [2] |
| Evocalcet | Demonstrated non-inferiority to cinacalcet in reducing PTH levels. Associated with a significantly lower incidence of gastrointestinal adverse events compared to cinacalcet. | Hypocalcemia, gastrointestinal events (less frequent than cinacalcet). | [6][7] |
| Etelcalcetide | Showed the highest odds of achieving target PTH levels compared to cinacalcet and evocalcet in a network meta-analysis. | Hypocalcemia (appeared to be more frequent than with cinacalcet and evocalcet), nausea. | |
| This compound | Preclinical data on PTH reduction in vivo is not readily available in the public domain for a direct comparison. | N/A |
Signaling Pathways and Experimental Workflows
CaSR Signaling Pathway
The CaSR primarily signals through the Gq protein-coupled pathway. Upon activation by calcium and potentiation by a PAM like this compound, the Gq alpha subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: CaSR Gq-PLC Signaling Pathway.
Experimental Workflow for Screening CaSR PAMs
The screening of potential CaSR PAMs typically involves a multi-step process to identify and characterize compounds that enhance receptor activity.
Caption: Workflow for CaSR PAM Screening.
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This assay is a primary method for screening and characterizing CaSR modulators by measuring changes in intracellular calcium concentration upon receptor activation.
Objective: To determine the potency (EC50) of a test compound as a positive allosteric modulator of the CaSR.
Materials:
-
HEK293 cells stably expressing the human CaSR.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds (e.g., this compound) and a reference PAM (e.g., Cinacalcet).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Culture: Culture HEK293-CaSR cells in appropriate medium until they reach a suitable confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Assay:
-
Wash the cells to remove excess dye.
-
Add a fixed, sub-maximal concentration of extracellular calcium to all wells.
-
Place the plate in the microplate reader and record a baseline fluorescence signal.
-
Add the prepared compound dilutions to the wells.
-
Immediately begin recording the fluorescence signal over time to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each compound concentration.
-
Normalize the data to the response of a maximal concentration of the reference compound.
-
Plot the normalized response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more downstream measure of CaSR activation through the Gq/PLC pathway by quantifying the accumulation of inositol phosphates.
Objective: To confirm the mechanism of action and determine the potency of a CaSR PAM.
Materials:
-
HEK293 cells stably expressing the human CaSR.
-
[³H]-myo-inositol.
-
Assay medium (e.g., inositol-free DMEM).
-
LiCl solution (to inhibit inositol monophosphatase).
-
Test compounds and a reference PAM.
-
Dowex anion-exchange resin.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Plate HEK293-CaSR cells and incubate them overnight in medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in assay medium containing LiCl for a short period.
-
Compound Stimulation: Add serial dilutions of the test and reference compounds in the presence of a fixed concentration of extracellular calcium and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Extraction: Stop the reaction by adding a cold acid solution (e.g., perchloric acid) and lyse the cells.
-
Purification of Inositol Phosphates:
-
Neutralize the cell lysates.
-
Apply the lysates to columns containing Dowex anion-exchange resin.
-
Wash the columns to remove unbound [³H]-myo-inositol.
-
Elute the total inositol phosphates with a high-salt buffer.
-
-
Quantification:
-
Add the eluate to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the basal IP accumulation (no compound) from all values.
-
Normalize the data and plot the results as described for the calcium mobilization assay to determine the EC50.
-
Conclusion
This compound is a potent positive allosteric modulator of the Calcium-Sensing Receptor. While direct comparative efficacy and safety data against clinically approved calcimimetics like Cinacalcet, Evocalcet, and Etelcalcetide are not extensively available in the public domain, its in vitro potency suggests it is a significant compound in the study of CaSR pharmacology. The provided experimental protocols offer a framework for the further characterization and comparison of this compound and other novel CaSR modulators. The continued investigation of diverse chemical scaffolds, such as that of Calindol, is crucial for the development of next-generation CaSR-targeted therapeutics with improved efficacy and safety profiles.
References
- 1. pnas.org [pnas.org]
- 2. Physiology, Parathyroid Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Direct in vivo comparison of calcium-regulated parathyroid hormone secretion in normal volunteers and patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparison of efficacy and safety of Cinacalcet versus Calcitriol in patients of secondary hyperparathyroidism in Indian population | Semantic Scholar [semanticscholar.org]
- 7. Calcitriol therapy and calcium-regulated PTH secretion in patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive and negative allosteric modulators promote biased signaling at the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. berthold.com [berthold.com]
A Comparative Guide to Calindol Hydrochloride and NPS R-568 in Calcium-Sensing Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent allosteric modulators of the Calcium-Sensing Receptor (CaSR), Calindol Hydrochloride and NPS R-568. The CaSR, a G protein-coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis, primarily by modulating parathyroid hormone (PTH) secretion.[1][2] Allosteric modulators like Calindol and NPS R-568 bind to a site on the receptor distinct from the orthosteric calcium-binding site, enhancing the receptor's sensitivity to extracellular calcium.[1] This guide synthesizes available experimental data to objectively compare their performance in CaSR activation.
Mechanism of Action
Both this compound and NPS R-568 are classified as "calcimimetics" or positive allosteric modulators (PAMs) of the CaSR.[3][4] They potentiate the effect of extracellular Ca2+ on the receptor, leading to its activation at lower calcium concentrations.[1][5] This activation triggers downstream signaling cascades that ultimately suppress the secretion of parathyroid hormone (PTH), thereby reducing plasma calcium levels.[5][6] NPS R-568 is the more potent R-enantiomer of its chemical series, demonstrating stereospecific activity at the CaSR.[7][8]
Quantitative Performance Data
Direct comparative studies providing side-by-side quantitative data for this compound and NPS R-568 under identical experimental conditions are limited in the public domain. The following tables summarize the available quantitative data for each compound from separate studies. It is crucial to note that a direct comparison of potency based on these values is not feasible due to differing experimental setups.
Table 1: In Vitro Potency of this compound [3][9]
| Parameter | Value | Cell Line/Assay Condition |
| EC50 | 132 nM | Not specified |
| EC50 (PI accumulation) | 1.0 µM | Cells expressing rat CaSR (in the presence of 2mM Ca2+) |
| EC50 (PI accumulation) | 0.31 µM | Cells expressing human CaSR (in the presence of 2mM Ca2+) |
Table 2: In Vivo Efficacy of NPS R-568 [5][10][11]
| Parameter | Value | Species/Model | Effect |
| ED50 (PTH reduction) | 1.1 ± 0.7 mg/kg | Normal rats (gavage) | Dose-dependent decrease in plasma PTH levels |
| ED50 (Plasma Ca2+ reduction) | 10.4 ± 3.7 mg/kg | Normal rats (gavage) | Subsequent decrease in plasma Ca2+ levels |
| ED50 (Calcitonin increase) | 40 mg/kg | Rats (oral dosing) | Increase in plasma calcitonin levels |
CaSR Signaling Pathway
Activation of the CaSR by agonists and positive allosteric modulators initiates a complex network of intracellular signaling events. The receptor primarily couples to Gq/11 and Gi/o G-proteins.[12][13] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[14][15] This rise in intracellular calcium is a key event in the signaling cascade. The Gi/o pathway, on the other hand, can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2][13]
Experimental Protocols
The primary method for evaluating the activity of CaSR modulators is the measurement of intracellular calcium mobilization.
Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following receptor activation.
1. Cell Culture and Preparation:
-
HEK293 cells stably transfected with the human Calcium-Sensing Receptor (HEK-CaSR) are commonly used.[8]
-
Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96- or 384-well black-walled, clear-bottom microplates.[5]
-
The cells are grown to a confluent monolayer.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered saline solution.[1][5]
-
The cells are incubated in the dark to allow for dye uptake and de-esterification.
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR®).[15][16]
-
A baseline fluorescence reading is taken.
-
The test compounds (this compound or NPS R-568) at various concentrations are added to the wells.
-
The fluorescence intensity is measured in real-time to detect the increase in intracellular calcium.[1]
4. Data Analysis:
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
Dose-response curves are generated by plotting the fluorescence change against the compound concentration.
-
The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is calculated from these curves.
Conclusion
Both this compound and NPS R-568 are effective positive allosteric modulators of the Calcium-Sensing Receptor, functioning as calcimimetics to enhance the receptor's sensitivity to extracellular calcium. While direct comparative potency data is scarce, the available information indicates that both compounds robustly activate the CaSR and its downstream signaling pathways, leading to the inhibition of PTH secretion. The choice between these compounds for research or therapeutic development may depend on specific factors such as desired pharmacokinetic properties, off-target effects, and the specific cellular or in vivo model being investigated. Further head-to-head studies are warranted to definitively establish their relative potencies and pharmacological profiles.
References
- 1. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.r-project.org [journal.r-project.org]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bioconductor.posit.co [bioconductor.posit.co]
- 8. Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Calcimimetic compound NPS R-568 stimulates calcitonin secretion but selectively targets parathyroid gland Ca(2+) receptor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
Validating the Specificity of Calindol Hydrochloride for the Calcium-Sensing Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Calindol Hydrochloride with other positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR). The following sections present quantitative data, detailed experimental protocols, and visual diagrams to objectively evaluate the specificity and performance of this compound.
Comparative Efficacy and Potency of CaSR Modulators
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other prominent CaSR PAMs. These values represent the concentration of the compound required to elicit a half-maximal response in functional assays, providing a quantitative measure of their potency.
| Compound | EC50 (nM) | Assay Type | Cell Line | Notes |
| This compound | 132 | Intracellular Ca2+ mobilization | HEK293 expressing human CaSR | Positive allosteric modulator.[1] |
| 310 | Phosphatidylinositol (PI) accumulation | Cells expressing human CaSR | In the presence of 2mM Ca2+.[1] | |
| Cinacalcet (B1662232) | ~20-60 | Intracellular Ca2+ mobilization | HEK293 expressing human CaSR | A widely used calcimimetic. |
| Evocalcet | 92.7 | Intracellular Ca2+ mobilization | hCaR-HEK293 cells | Orally active CaSR agonist.[2] |
| NPS R-568 | ~10-40 | Intracellular Ca2+ mobilization | HEK293 expressing human CaSR | A well-characterized calcimimetic. |
Off-Target Activity Profile
Assessing the specificity of a compound requires evaluating its activity at other potential targets. This section compares the known off-target effects of this compound with other CaSR modulators.
| Compound | Off-Target | Effect | Quantitative Data | Reference |
| This compound | Voltage-Gated Calcium Channels (VGCCs) | Inhibition | IC50 values not consistently reported in comparative studies. | [1] |
| GPRC6A Receptor | Antagonist | - | ||
| Cinacalcet | Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) | Inhibition | Potent inhibitor of CYP2D6.[3] | [3] |
| Evocalcet | Cytochrome P450 enzymes | No significant inhibition | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to characterize CaSR modulators.
Intracellular Calcium Mobilization Assay
This assay is a primary method for assessing the functional activity of CaSR modulators.
Objective: To measure the ability of a compound to potentiate CaSR-mediated increases in intracellular calcium concentration ([Ca2+]i) in response to extracellular calcium.
Materials:
-
HEK293 cells stably expressing the human CaSR (HEK-CaSR)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Test compounds (this compound, etc.)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture HEK-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed cells into 96-well black, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Aspirate the culture medium from the wells and wash once with HBS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds in HBS at the desired concentrations.
-
Fluorescence Measurement:
-
After incubation, wash the cells with HBS to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a sub-maximal concentration of extracellular calcium (e.g., 1-2 mM) to all wells to sensitize the receptor.
-
Inject the test compounds into the wells and monitor the change in fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence, corresponding to the rise in [Ca2+]i, is used to determine the potency (EC50) of the test compounds.
Phosphatidylinositol (PI) Accumulation Assay
This assay measures the activation of the Gq/11 signaling pathway downstream of CaSR.
Objective: To quantify the accumulation of inositol (B14025) phosphates in response to CaSR activation by a test compound.
Materials:
-
HEK-CaSR cells
-
Inositol-free DMEM
-
myo-[3H]inositol
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling:
-
Plate HEK-CaSR cells in 24-well plates.
-
Incubate the cells overnight in inositol-free DMEM containing myo-[3H]inositol to label the cellular phosphoinositide pools.
-
-
Compound Treatment:
-
Wash the cells to remove unincorporated [3H]inositol.
-
Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.
-
Add the test compounds at various concentrations in the presence of a fixed concentration of extracellular calcium.
-
Incubate for a defined period (e.g., 60 minutes).
-
-
Extraction and Quantification:
-
Terminate the incubation by adding a cold acid solution (e.g., perchloric acid).
-
Separate the inositol phosphates from the free [3H]inositol using Dowex AG1-X8 anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
-
-
Data Analysis: The amount of accumulated [3H]inositol phosphates is plotted against the compound concentration to determine the EC50.
Visualizing Signaling and Experimental Logic
The following diagrams illustrate the key pathways and workflows involved in validating the specificity of this compound.
Caption: CaSR Signaling Pathway Activated by this compound.
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Caption: Logical Framework for Validating Calindol's Specificity.
References
- 1. Pharmacokinetics, Pharmacodynamics, and Safety of the Novel Calcimimetic Agent Evocalcet in Healthy Japanese Subjects: First-in-Human Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.uams.edu [medicine.uams.edu]
- 3. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Calindol Derivatives: Potency and Selectivity as Calcium-Sensing Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy and selectivity of Calindol (B1242810) and its derivatives as allosteric modulators of the Calcium-Sensing Receptor (CaSR).
This guide provides a detailed comparison of the potency and selectivity of Calindol and its synthesized derivatives. The data presented is compiled from preclinical research and offers insights into the structure-activity relationships of these compounds. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided to support the cited findings.
Data Presentation: Potency of Calindol Derivatives
The following table summarizes the in vitro potency of Calindol and its derivatives as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR). Potency is expressed as the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal response in CaSR activation assays.
| Compound | Substitution on Indole Ring | EC50 (nM)[1] | Potency Relative to Calindol |
| Calindol | None | 120 | 1x |
| 4-Phenylcalindol | 4-Phenyl | Equipotent to Calindol | ~1x |
| 4-Hydroxycalindol | 4-Hydroxy | Equipotent to Calindol | ~1x |
| 5-Hydroxycalindol | 5-Hydroxy | Equipotent to Calindol | ~1x |
| 7-Nitrocalindol | 7-Nitro | 20 | 6x more potent |
Selectivity Profile
A key aspect of drug development is ensuring target selectivity to minimize off-target effects. The more active Calindol derivatives have been profiled for their activity at the closely related G protein-coupled receptor, GPRC6A. Notably, these potent CaSR modulators were found to not act as antagonists at the GPRC6A receptor, indicating a favorable selectivity profile.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Inositol (B14025) Phosphate (IP) Accumulation Assay for CaSR Agonist Activity
This assay quantifies the activation of the Gq signaling pathway downstream of CaSR activation.
-
Cell Culture and Seeding: Human embryonic kidney (HEK293) cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are seeded into 96-well plates and grown to 80-90% confluency.
-
Cell Labeling: The day before the assay, the culture medium is replaced with inositol-free DMEM containing [³H]myo-inositol and incubated overnight to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
Compound Treatment: On the day of the assay, cells are washed with a buffer containing LiCl (to inhibit inositol monophosphatase). Cells are then incubated with varying concentrations of Calindol or its derivatives for a specified period.
-
Lysis and IP Extraction: The incubation is terminated by the addition of a lysis buffer. The total inositol phosphates are then separated from the cell lysate using anion-exchange chromatography columns.
-
Quantification: The amount of accumulated [³H]inositol phosphates is quantified using a scintillation counter.
-
Data Analysis: The data is normalized to the maximum response and plotted against the compound concentration. The EC50 values are calculated using a sigmoidal dose-response curve fit.
Intracellular Calcium Flux Assay
This assay directly measures the increase in intracellular calcium concentration following CaSR activation.
-
Cell Culture and Seeding: HEK293 cells stably expressing the human CaSR are seeded into black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the automated addition of varying concentrations of Calindol or its derivatives.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: The peak fluorescence response is normalized and plotted against the compound concentration to determine the EC50 values.
GPRC6A Antagonist Activity Assay
This assay is performed to assess the selectivity of the compounds.
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with a GPRC6A expression vector and a reporter construct (e.g., a serum response element-luciferase reporter).
-
Compound Incubation: The transfected cells are pre-incubated with the Calindol derivatives at various concentrations for a defined period.
-
Agonist Stimulation: A known GPRC6A agonist (e.g., L-arginine) is then added to the cells.
-
Reporter Gene Assay: After further incubation, cell lysates are collected, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The ability of the Calindol derivatives to inhibit the agonist-induced reporter activity is determined, and the IC50 values are calculated to assess antagonist potency. A lack of inhibition indicates selectivity for CaSR over GPRC6A.
Visualizations
Calcium-Sensing Receptor (CaSR) Signaling Pathway
References
Comparative Analysis of Calindol Hydrochloride and Other Calcimimetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic comparison of Calindol Hydrochloride with other prominent calcimimetic agents used in research and clinical practice. The data presented is intended to offer an objective overview to inform further research and development in the field of calcium-sensing receptor (CaSR) modulation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its key comparators. Direct comparison of potency should be made with caution, as the experimental conditions and models (preclinical vs. clinical) vary significantly.
Table 1: Preclinical Potency of Calcimimetic Agents
This table presents the half-maximal effective concentration (EC50) or effective dose (ED50) of the compounds in preclinical models, indicating their potency in activating the Calcium-Sensing Receptor (CaSR).
| Compound | Assay Type | Species/Cell Line | Potency (EC50/ED50) | Reference |
| This compound | Phosphatidylinositol Accumulation | HEK293 cells expressing human CaSR | 132 nM | [1] |
| Cinacalcet | Reduction in serum calcium | Rat | 3 mg/kg (oral) | [2] |
Table 2: Clinical Efficacy of Approved Calcimimetic Agents
This table summarizes the clinical efficacy of approved calcimimetics in treating secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis. The primary endpoint is the percentage of patients achieving a greater than 30% reduction in parathyroid hormone (PTH) levels from baseline.
| Compound | Study Population | Efficacy Endpoint | Percentage of Responders | Placebo/Comparator Response | Reference |
| Cinacalcet | CKD patients on dialysis | >30% reduction in iPTH | 35-46% | 4-7% | [3] |
| Etelcalcetide | CKD patients on dialysis | >30% reduction in PTH | 68.2% | 57.7% (Cinacalcet) | [4] |
| Etelcalcetide | CKD patients on dialysis | >30% reduction in PTH | 74-75% | 8-10% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of calcimimetic agents.
In Vitro CaSR Activation Assay (Calcium Mobilization)
This protocol outlines a common method for determining the potency of a compound in activating the CaSR in a cell-based assay.
Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to CaSR activation by a test compound.
Materials:
-
HEK293 cells stably expressing the human CaSR (HEK-CaSR).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds (this compound, etc.) at various concentrations.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Culture: Culture HEK-CaSR cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well microplates at a density of 50,000 to 100,000 cells per well and incubate overnight to allow for attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for 30-60 minutes.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the automated liquid handler to add the test compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca2+]i.
-
-
Data Analysis:
Parathyroid Hormone (PTH) Immunoassay
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) for the quantification of PTH in serum or plasma samples.
Objective: To measure the concentration of intact PTH (iPTH) in biological samples.
Materials:
-
Commercially available PTH ELISA kit.
-
Serum or plasma samples from preclinical or clinical studies.
-
Microplate reader capable of reading absorbance at the appropriate wavelength.
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit).
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using the provided PTH standards. Dilute patient or animal samples as necessary.
-
Assay Procedure (example based on a sandwich ELISA):
-
Add standards, controls, and samples to the wells of the microplate pre-coated with an anti-PTH antibody.
-
Incubate to allow PTH to bind to the antibody.
-
Wash the wells to remove unbound substances.
-
Add a second, enzyme-linked anti-PTH antibody that binds to a different epitope on the PTH molecule.
-
Incubate to form the "sandwich" complex.
-
Wash the wells again.
-
Add the substrate solution, which will be converted by the enzyme to a colored product.
-
Incubate for a specified time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using the microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the PTH concentration in the unknown samples by interpolating their absorbance values on the standard curve.[9][10][11][12][13]
-
Mandatory Visualizations
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)
The following diagram illustrates the primary signaling cascades activated upon the binding of an agonist or positive allosteric modulator to the CaSR.
Experimental Workflow for In Vitro Potency Determination
This diagram outlines the typical workflow for assessing the in vitro potency of a calcimimetic compound.
Logical Relationship of Calcimimetic Drug Action
This diagram illustrates the logical flow from drug administration to the therapeutic effect of calcimimetic agents.
References
- 1. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. clinician.com [clinician.com]
- 4. Effect of Etelcalcetide vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. nrl.testcatalog.org [nrl.testcatalog.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Parathyroid Hormone (PTH) Test: MedlinePlus Medical Test [medlineplus.gov]
Calindol Hydrochloride: A Comparative Analysis of its Effects on Human and Rat Calcium-Sensing Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Calindol (B1242810) Hydrochloride on human and rat Calcium-Sensing Receptors (CaSR). The information presented is supported by experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Quantitative Analysis of Calindol Hydrochloride Activity
This compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor. Its potency has been observed to differ between the human and rat orthologs of the receptor. The following table summarizes the available quantitative data for the half-maximal effective concentration (EC50) in stimulating phosphatidylinositol (PI) accumulation and the dissociation constant (pKd) for the human receptor.
| Parameter | Human CaSR | Rat CaSR | Reference |
| EC50 (PI Accumulation) | 0.31 µM | 1.0 µM | [1] |
| pKd | 6.5 | Not Available | [2] |
EC50 values were determined in the presence of 2mM extracellular Ca2+ in HEK293 cells expressing the respective CaSR.[1]
Key Experimental Methodologies
To ensure a comprehensive understanding of the presented data, detailed protocols for the key experiments are outlined below.
Expression of Human and Rat CaSR in HEK293 Cells
The functional data presented were obtained using Human Embryonic Kidney 293 (HEK293) cells transiently transfected with plasmids encoding either the human or rat Calcium-Sensing Receptor.
Protocol for Transient Transfection of HEK293 Cells:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: One day prior to transfection, cells are seeded into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Reagent Preparation: A lipid-based transfection reagent (e.g., Lipofectamine) is diluted in serum-free medium. In a separate tube, the plasmid DNA encoding the human or rat CaSR is diluted in serum-free medium.
-
Complex Formation: The diluted DNA is combined with the diluted transfection reagent and incubated at room temperature for approximately 20-30 minutes to allow for the formation of DNA-lipid complexes.
-
Transfection: The DNA-lipid complexes are added dropwise to the cells in the 6-well plates.
-
Incubation: The cells are incubated with the transfection complexes for 4-6 hours, after which the medium is replaced with fresh, complete growth medium.
-
Expression: The cells are incubated for an additional 24-48 hours to allow for the expression of the CaSR protein before being used in subsequent assays.
Phosphatidylinositol (PI) Accumulation Assay
The potency of this compound was determined by measuring its ability to stimulate the accumulation of inositol (B14025) phosphates, a downstream product of CaSR activation. This is a widely accepted method to quantify the activity of Gq-coupled receptors like the CaSR.
Protocol for [3H]-myo-inositol Labeling and Inositol Phosphate (B84403) Accumulation Assay:
-
Metabolic Labeling: 24 hours post-transfection, the culture medium is replaced with inositol-free medium containing [3H]-myo-inositol. The cells are then incubated for 48 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pools.
-
Pre-incubation: Prior to stimulation, the cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates upon receptor activation.
-
Stimulation: The cells are then stimulated with varying concentrations of this compound in the presence of a fixed concentration of extracellular calcium (e.g., 2 mM) for a defined period.
-
Lysis and Extraction: The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid). The cells are scraped, and the soluble inositol phosphates are extracted.
-
Separation of Inositol Phosphates: The total inositol phosphates are separated from the free [3H]-myo-inositol and other cellular components using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the eluted inositol phosphate fraction is determined by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the CaSR signaling pathway and the experimental workflow for the phosphatidylinositol accumulation assay.
Caption: CaSR Signaling Pathway.
Caption: Phosphatidylinositol Accumulation Assay Workflow.
References
New Calindol Analogues Demonstrate Enhanced Therapeutic Potential as Potent and Selective Calcium-Sensing Receptor Agonists
A recent study has unveiled a series of novel Calindol (B1242810) analogues with significantly improved potency and selectivity as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a critical regulator of calcium homeostasis. Notably, 7-nitrocalindol has emerged as a lead compound, exhibiting a six-fold increase in activity compared to the parent compound, Calindol. These findings, supported by robust experimental data, highlight the therapeutic promise of these new analogues for conditions such as secondary hyperparathyroidism.
A comprehensive structure-activity relationship (SAR) study has led to the design and synthesis of several Calindol derivatives with modified indole (B1671886) moieties.[1] Among these, substitutions at the 4, 5, and 7-positions of the indole ring have yielded compounds with either equivalent or significantly enhanced potency in activating the CaSR.
Comparative Efficacy of New Calindol Analogues
The therapeutic potential of these novel compounds was evaluated by determining their half-maximal effective concentration (EC50) for CaSR activation in HEK293 cells. The results, summarized in the table below, clearly indicate the superior potency of 7-nitrocalindol.
| Compound | Substitution on Indole Ring | EC50 (nM) | Relative Potency vs. Calindol |
| Calindol | None | 132[2] | 1x |
| 7-nitrocalindol | 7-nitro | 20[1] | ~6.6x more potent |
| 4-phenylcalindol | 4-phenyl | Equipotent to Calindol | ~1x |
| 4-hydroxycalindol | 4-hydroxy | Equipotent to Calindol | ~1x |
| 5-hydroxycalindol | 5-hydroxy | Equipotent to Calindol | ~1x |
Enhanced Selectivity Profile
A key advantage of the newly synthesized Calindol analogues is their improved selectivity. Unlike Calindol, the more active derivatives, including 7-nitrocalindol, did not exhibit antagonist activity at the closely related G protein-coupled receptor, GPRC6A.[1] This enhanced selectivity is crucial for minimizing off-target effects and improving the overall safety profile of potential drug candidates. Quantitative data on the lack of GPRC6A antagonism is a critical next step in the preclinical development of these compounds.
Experimental Protocols
The evaluation of the therapeutic potential of these new Calindol analogues involved two key experimental procedures: a CaSR activation assay to determine potency and a GPRC6A antagonism assay to assess selectivity.
CaSR Activation Assay (Inositol Phosphate Accumulation)
This assay quantifies the activation of the CaSR by measuring the accumulation of inositol (B14025) phosphates, a downstream signaling event.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Radiolabeling: The cells are incubated with a labeling medium containing myo-[³H]inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Compound Incubation: The labeling medium is removed, and cells are washed. A buffer containing a fixed, low concentration of extracellular calcium (e.g., 0.5 mM) and varying concentrations of the test compounds (Calindol and its analogues) is added to the wells.
-
Stimulation: The cells are incubated for a defined period (e.g., 30-60 minutes) to allow for CaSR activation and subsequent accumulation of inositol phosphates.
-
Lysis and Extraction: The reaction is terminated by adding a lysis buffer (e.g., perchloric acid). The inositol phosphates are then extracted and separated from free inositol using anion-exchange chromatography.
-
Quantification: The amount of radiolabeled inositol phosphates is determined by scintillation counting.
-
Data Analysis: The data is normalized and plotted against the compound concentration to generate dose-response curves. The EC50 values are calculated from these curves using non-linear regression analysis.
GPRC6A Antagonism Assay
This assay is performed to determine if the Calindol analogues act as antagonists at the GPRC6A receptor.
Methodology:
-
Cell Culture: A cell line expressing the GPRC6A receptor (e.g., HEK293 cells transiently or stably transfected with GPRC6A) is used.
-
Agonist Stimulation: The cells are stimulated with a known GPRC6A agonist (e.g., L-ornithine) at a concentration that elicits a submaximal response.
-
Compound Incubation: The test compounds (new Calindol analogues) are added at various concentrations in the presence of the GPRC6A agonist.
-
Response Measurement: The cellular response to the agonist is measured. This could be the accumulation of a second messenger like inositol phosphates or changes in intracellular calcium levels, depending on the signaling pathway coupled to GPRC6A in the chosen cell line.
-
Data Analysis: The ability of the Calindol analogues to inhibit the agonist-induced response is quantified. The half-maximal inhibitory concentration (IC50) is determined if antagonism is observed. For the new Calindol analogues, no significant inhibition of the agonist-induced signal was reported, indicating a lack of antagonism.
Signaling Pathways and Workflows
The activation of the Calcium-Sensing Receptor by Calindol and its analogues initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Caption: CaSR Signaling Pathway initiated by Calindol Analogues.
The general workflow for the synthesis and evaluation of these new Calindol analogues follows a logical progression from chemical synthesis to biological characterization.
Caption: General workflow for synthesis and evaluation.
References
Unraveling the Dual Action of Calindol Hydrochloride: A Comparative Guide to Control Experiments
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and interpret control experiments aimed at elucidating the precise mechanism of action of Calindol Hydrochloride. By dissecting its dual activity as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) and a potential inhibitor of L-type Voltage-Gated Calcium Channels (VGCCs), this document outlines detailed experimental protocols and data presentation strategies for robust and reproducible findings.
This compound is a calcimimetic agent that positively modulates the CaSR, a G protein-coupled receptor crucial for calcium homeostasis.[1][2] This modulation enhances the receptor's sensitivity to extracellular calcium, triggering downstream signaling cascades such as phosphatidylinositol (PI) hydrolysis.[1][2] Emerging evidence also suggests that Calindol may directly inhibit L-type VGCCs, contributing to its observed effects on vascular tone.[1] To distinguish between these two potential mechanisms of action, a carefully designed set of control experiments is paramount. This guide compares this compound with established pharmacological tools to provide a clear path for investigation.
Comparative Analysis of In Vitro Efficacy
To differentiate between CaSR-mediated and VGCC-blocking activities, a series of in vitro assays are recommended. The following table summarizes the expected outcomes for this compound in comparison to selective control compounds.
| Experiment | Test Compound | Expected Outcome for this compound | Positive Control (CaSR PAM) | Positive Control (L-type VGCC Blocker) | Negative Control (Calcilytic) |
| CaSR Activation Assay (e.g., IP1 Accumulation in CaSR-expressing cells) | This compound | Increased IP1 accumulation in the presence of extracellular Ca2+ | Cinacalcet: Increased IP1 accumulation | Nifedipine: No effect | NPS-2143: Decreased basal and Ca2+-stimulated IP1 accumulation |
| Intracellular Calcium Mobilization Assay (in CaSR-expressing cells) | This compound | Potentiation of Ca2+-induced intracellular Ca2+ release | Cinacalcet: Potentiation of Ca2+-induced intracellular Ca2+ release | Nifedipine: No direct effect on CaSR-mediated release | NPS-2143: Inhibition of Ca2+-induced intracellular Ca2+ release |
| Electrophysiology (Patch-Clamp on cells expressing L-type VGCCs) | This compound | Inhibition of Ba2+ current through L-type VGCCs | Nifedipine: Potent inhibition of Ba2+ current | Cinacalcet: No direct effect | Vehicle: No effect |
| Aortic Ring Contraction Assay (pre-contracted with KCl) | This compound | Relaxation of pre-contracted aortic rings | Nifedipine: Potent relaxation | Cinacalcet: Minimal to no relaxation | Vehicle: No effect |
| Aortic Ring Contraction Assay (pre-contracted with Phenylephrine (B352888) in the presence of a VGCC blocker) | This compound | Minimal to no relaxation | Nifedipine: No further relaxation | Cinacalcet: Minimal to no relaxation | Vehicle: No effect |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
CaSR Activation Assay: IP1 Accumulation
-
Cell Line: HEK293 cells stably expressing the human Calcium-Sensing Receptor (hCaSR).
-
Protocol:
-
Seed cells in a 96-well plate and culture for 24 hours.
-
Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 1 hour.
-
Add varying concentrations of this compound, Cinacalcet, Nifedipine, or NPS-2143 in the presence of a fixed, sub-maximal concentration of extracellular Ca2+ (e.g., 1.8 mM).
-
Incubate for 1 hour at 37°C.
-
Lyse the cells and measure IP1 accumulation using a commercially available HTRF or ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot the concentration-response curves and calculate EC50 values for IP1 accumulation.
Electrophysiology: Whole-Cell Patch-Clamp
-
Cell Line: A cell line with high expression of L-type VGCCs, such as A7r5 vascular smooth muscle cells or HEK293 cells transiently expressing Cav1.2 channels.
-
Protocol:
-
Establish whole-cell patch-clamp configuration.
-
Use an external solution containing Ba2+ (e.g., 10 mM) as the charge carrier to isolate VGCC currents.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ba2+ currents.
-
After establishing a stable baseline current, perfuse the cells with varying concentrations of this compound, Nifedipine, or Cinacalcet.
-
Record the peak inward current at each concentration.
-
-
Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value.
Aortic Ring Contraction Assay
-
Tissue: Thoracic aorta isolated from rats or mice.
-
Protocol:
-
Mount aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Allow the rings to equilibrate under a resting tension of 1 g for 60-90 minutes.
-
For KCl-induced contraction, pre-contract the rings with a high concentration of KCl (e.g., 60 mM).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound, Nifedipine, or Cinacalcet to assess vasorelaxation.
-
For phenylephrine-induced contraction, pre-contract with phenylephrine (e.g., 1 µM). To isolate non-VGCC effects, experiments can be run in the presence of a specific VGCC blocker like nifedipine.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate EC50 values for vasorelaxation.
Visualizing the Experimental Logic and Signaling Pathways
To aid in the conceptualization of the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for dissecting this compound's dual action.
Caption: Postulated signaling pathways for this compound's action.
By employing the described control experiments and comparative framework, researchers can effectively delineate the contributions of CaSR modulation and VGCC inhibition to the overall pharmacological profile of this compound. This systematic approach will facilitate a deeper understanding of its therapeutic potential and inform future drug development efforts.
References
A Comparative Review of Calindol Hydrochloride and Other Calcium-Sensing Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Calindol Hydrochloride, a pre-clinical positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), with clinically approved CaSR modulators, Cinacalcet (B1662232) and Etelcalcetide. While this compound remains in the research phase, this review examines its potential clinical utility by comparing its known pre-clinical properties to the established clinical profiles of approved therapies that target the same receptor.
Introduction to Calcium-Sensing Receptor (CaSR) Modulation
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a critical role in maintaining calcium homeostasis.[1][2] It is a key therapeutic target for disorders related to calcium metabolism.[2][3] Modulators of CaSR, such as calcimimetics, enhance the receptor's sensitivity to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion.[4][5] This mechanism is central to the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) and hypercalcemia associated with parathyroid carcinoma.[3][6][7]
Overview of this compound
This compound is a potent, pre-clinical positive allosteric modulator of the CaSR. As a research compound, it has not yet been evaluated in human clinical trials. Its primary characteristic is its ability to increase the sensitivity of the CaSR to its endogenous ligand, calcium.
Clinically Approved CaSR Modulators: A Comparison
The primary alternatives for CaSR modulation in the clinical setting are Cinacalcet and Etelcalcetide. These drugs are established treatments for SHPT in CKD patients on dialysis and for hypercalcemia in patients with parathyroid carcinoma.[6][8][9][10]
Quantitative Comparison of CaSR Modulators
The following table summarizes the key pharmacological and clinical parameters of this compound (based on pre-clinical data) and the clinically approved drugs, Cinacalcet and Etelcalcetide.
| Feature | This compound (Pre-clinical) | Cinacalcet (Clinical) | Etelcalcetide (Clinical) |
| Mechanism of Action | Positive Allosteric Modulator of CaSR | Positive Allosteric Modulator of CaSR[4][6] | Positive Allosteric Modulator of CaSR[9][11] |
| Development Stage | Pre-clinical Research | Clinically Approved[5][12] | Clinically Approved[12] |
| Approved Indications | N/A | Secondary Hyperparathyroidism (SHPT) in CKD on dialysis, Hypercalcemia in Parathyroid Carcinoma[6][7] | Secondary Hyperparathyroidism (SHPT) in CKD on dialysis[8][9] |
| Administration | N/A | Oral[13] | Intravenous[8] |
| Reported Potency (EC50) | ~132 nM (in vitro) | Varies by assay | Varies by assay |
| Key Clinical Efficacy | N/A | Significant reduction in PTH, serum calcium, and phosphorus levels in SHPT patients.[5][14] | Demonstrated non-inferiority and, in some cases, superiority to cinacalcet in reducing PTH levels.[15] |
| Common Adverse Events | N/A | Nausea, vomiting, hypocalcemia.[12] | Nausea, vomiting, hypocalcemia, muscle spasms.[11][15] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of identifying CaSR modulators, the following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for screening these compounds.
Figure 1: Simplified CaSR signaling pathway leading to decreased PTH secretion.
Figure 2: General experimental workflow for the discovery of CaSR modulators.
Experimental Protocols
A key experiment in the characterization of CaSR modulators is the intracellular calcium mobilization assay.
Protocol: In Vitro Intracellular Calcium Mobilization Assay
Objective: To determine the potency and efficacy of a test compound as a positive allosteric modulator of the CaSR.
Materials:
-
HEK293 cells stably expressing the human CaSR.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (e.g., this compound).
-
Reference compound (e.g., Cinacalcet).
-
Calcium chloride (CaCl₂) solution.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Culture: Culture HEK293-CaSR cells to confluency in appropriate cell culture flasks.
-
Cell Plating: Seed the cells into 96- or 384-well black, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye (e.g., 1-2 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test compound or reference compound to the wells and incubate for a specified period (e.g., 10-20 minutes).
-
Calcium Challenge: Place the microplate in the fluorescence reader. Initiate reading and, after establishing a baseline fluorescence, add a sub-maximal concentration of CaCl₂ (the agonist) to all wells.
-
Data Acquisition: Continuously record the fluorescence intensity for a period to capture the peak response.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of a known agonist) and a negative control (buffer alone).
-
Plot the normalized response against the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) of the compound.
-
Conclusion
This compound is a promising pre-clinical CaSR positive allosteric modulator. While it is not yet in clinical use, its mechanism of action is shared with the approved and effective drugs, Cinacalcet and Etelcalcetide. The established clinical success of these latter agents in treating secondary hyperparathyroidism and hypercalcemia provides a strong rationale for the continued investigation of novel CaSR modulators like this compound. Further pre-clinical studies are necessary to determine if this compound possesses a superior efficacy or safety profile that would warrant its advancement into clinical development. The experimental protocols and workflows described herein provide a framework for the continued evaluation of this and other novel CaSR-targeting compounds.
References
- 1. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The calcium-sensing receptor and related diseases - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 3. What are CaSR modulators and how do they work? [synapse.patsnap.com]
- 4. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cinacalcet (Sensipar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mdpi.com [mdpi.com]
- 11. Etelcalcetide for the treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. amgen.com [amgen.com]
- 13. m.youtube.com [m.youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Calindol Hydrochloride: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Calindol Hydrochloride (CAS Number: 729610-18-8). As a potent research chemical, adherence to strict disposal protocols is crucial to ensure personnel safety and environmental compliance. This compound is a phenylalkylamine calcimimetic that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is classified as harmful if swallowed.[3]
I. Hazard and Safety Overview
Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. This information is critical for conducting a risk assessment and selecting appropriate personal protective equipment (PPE).
Table 1: this compound Hazard and Safety Data [3]
| Parameter | Data | Source Documents |
| GHS Classification | Acute Toxicity 4, Oral (H302) | Safety Data Sheet (SDS) |
| GHS Pictogram | GHS07 (Exclamation Mark) | Safety Data Sheet (SDS) |
| Signal Word | Warning | Safety Data Sheet (SDS) |
| Hazard Statement | H302: Harmful if swallowed | Safety Data Sheet (SDS) |
| Precautionary Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations | Safety Data Sheet (SDS) |
| Form | Crystalline solid; powder | Product Information |
| Storage Temperature | -20°C | Product Information |
II. Standard Disposal Protocol
Safety Data Sheets for this compound do not provide specific chemical neutralization or deactivation procedures. Therefore, it must be disposed of as hazardous chemical waste. The following protocol is based on general best practices for the disposal of research-grade chemicals.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Required when dusts are generated.
Step 2: Waste Segregation and Containment
-
Solid Waste:
-
Place unadulterated this compound powder into a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated materials such as weighing papers, pipette tips, and gloves should be collected in a separate, sealed container or a double-bagged plastic bag.[4]
-
-
Liquid Waste:
-
Solutions of this compound (e.g., dissolved in DMSO[3]) should be collected in a dedicated, leak-proof, and sealed hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
Step 3: Labeling
-
All waste containers must be clearly labeled with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: 729610-18-8.
-
The specific hazard(s): "Acute Toxicity," "Harmful if Swallowed."
-
The approximate quantity of waste.
-
The date of accumulation.
-
Step 4: Storage and Disposal
-
Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[4]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management company.[5][6]
-
Never dispose of this compound down the drain or in the regular trash.[4][7]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills (<1 g of solid or <100 mL of dilute solution):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Carefully sweep or collect the absorbed material into a hazardous waste container. Avoid generating dust.
-
Clean the spill area with an appropriate solvent or detergent, and then rinse with water.
-
Collect all cleanup materials as hazardous waste.
-
-
Large Spills (>1 g of solid or >100 mL of dilute solution):
-
Evacuate the entire laboratory area immediately.
-
Alert your supervisor and contact your institution's EH&S or emergency response team for assistance.[4]
-
Restrict access to the area until it has been decontaminated by trained personnel.
-
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for segregating and disposing of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ≥98% (HPLC) | 729610-18-8 [sigmaaldrich.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Calindol Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Calindol Hydrochloride. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure research environment. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on the official Safety Data Sheet (SDS) for this compound.
Core Safety and Handling Data
All personnel must be familiar with the following key safety information before working with this compound.
| Parameter | Data | Source |
| GHS Hazard Classification | Acute toxicity, oral (Category 4), H302: Harmful if swallowed | [1] |
| Signal Word | Warning | [1] |
| Pictogram | [1] | |
| CAS Number | 729610-18-8 | [1] |
| Molecular Formula | C21H21ClN2 | [1] |
| Molecular Weight | 336.86 g/mol | [1] |
| Appearance | Solid | MedchemExpress |
| Storage (Solid) | 4°C, sealed storage, away from moisture | MedchemExpress |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | MedchemExpress |
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure and ensure safety.
1. Hand Protection:
-
Wear two pairs of chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard.
-
The inner glove should be worn under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff.
-
Change gloves every 30-60 minutes or immediately if they become contaminated, torn, or punctured.
-
Wash hands thoroughly with soap and water before donning and after removing gloves.
2. Eye and Face Protection:
-
Safety glasses with side shields are the minimum requirement.
-
For procedures with a risk of splashing or aerosol generation, a face shield worn over safety goggles is required to provide full facial protection.
3. Protective Clothing:
-
Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.
-
Ensure the gown closes in the back to provide complete coverage.
-
Do not wear protective gowns outside of the designated work area to prevent the spread of contamination.
4. Respiratory Protection:
-
If there is a risk of generating dust or aerosols, a NIOSH-certified N95 or higher-level respirator is required.
-
All personnel requiring respiratory protection must be fit-tested and trained in its proper use.
Operational Plans: Step-by-Step Guidance
Handling and Storage:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Containment: Handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential exposure.
-
Weighing: When weighing the solid form, do so in a ventilated enclosure to prevent the generation of dust.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, according to the temperatures specified in the data table.
Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a dry spill, carefully cover it with an absorbent material to avoid raising dust. For a liquid spill, contain it with absorbent pads.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, and then wash with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[1] Rinse mouth.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[1] Remove contact lenses if present and easy to do.[1] Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] Call a physician.[1]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all contaminated materials, including empty containers, used PPE, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Containerization: Place the mixture in a sealed plastic bag or other appropriate container.
-
Labeling: Ensure the hazardous waste container is labeled with the contents and associated hazards.
-
Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow for Spill Cleanup
Caption: Workflow for this compound Spill Cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
